5-Chloroimidazo[1,2-A]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPGZTZXVOKJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511232 | |
| Record name | 5-Chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-41-2 | |
| Record name | 5-Chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloroimidazo[1,2-A]pyrazine
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug discovery. As structural analogues of deazapurines, these compounds are recognized for their ability to interact with a wide array of biological targets, leading to a multitude of pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as antibacterial, anti-inflammatory, antiviral, and anticancer agents.[1][2][3][4] The strategic placement of substituents on this core structure is a key methodology for modulating its electronic properties, solubility, and target-specific interactions.
This guide focuses on a specific, synthetically valuable derivative: 5-Chloroimidazo[1,2-a]pyrazine . The introduction of a chlorine atom at the 5-position not only influences the molecule's fundamental physicochemical characteristics but also serves as a versatile chemical handle for further molecular elaboration through cross-coupling and nucleophilic substitution reactions.[5] For researchers, scientists, and drug development professionals, a comprehensive understanding of these core properties is paramount for rational drug design, effective synthesis, and successful formulation. This document provides an in-depth analysis of the known physicochemical properties of 5-Chloroimidazo[1,2-a]pyrazine, outlines robust experimental protocols for their determination, and discusses their implications in a research and development context.
Section 1: Core Physicochemical Profile
A molecule's identity and behavior are defined by its physicochemical properties. These parameters govern its solubility, permeability, and potential for intermolecular interactions—all critical factors in a drug development context. The following table summarizes the core properties of 5-Chloroimidazo[1,2-a]pyrazine.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₆H₄ClN₃ | [6][7] |
| Molecular Weight | 153.60 g/mol | [6] |
| CAS Number | 63744-41-2 | [6] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related isomers like the parent imidazo[1,2-a]pyrazine and 3-chloro-imidazo[1,2-a]pyrazine, which are solids.[8][9] |
| Melting Point | Experimental data not readily available. For comparison, the 6-chloro isomer melts at 137-138 °C. | [10] |
| pKa | Experimental data not readily available. The parent imidazo[1,2-a]pyrazine has a predicted pKa of 4.30±0.30. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the ring nitrogens, resulting in a lower pKa. | [8] |
| LogP | Experimental data not readily available. For comparison, the 3-chloro isomer has a calculated LogP of 1.38. This indicates moderate lipophilicity. | [7] |
| Solubility | Quantitative data not available. Expected to have low aqueous solubility but be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. A detailed protocol for experimental determination is provided in Section 3. |
Section 2: Spectroscopic Characterization for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. Based on the structure of 5-Chloroimidazo[1,2-a]pyrazine, the following spectral characteristics are anticipated.
-
Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI-MS) in positive mode would show a protonated molecular ion [M+H]⁺ at m/z 154. A crucial diagnostic feature is the isotopic pattern arising from the chlorine atom: an [M+H+2]⁺ peak at m/z 156 with an intensity approximately one-third of the [M+H]⁺ peak is definitive for a monochlorinated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The molecule possesses four aromatic protons on the heterocyclic core. Their chemical shifts will be influenced by the electron-withdrawing effects of the ring nitrogens and the chlorine atom. The signals are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with distinct coupling patterns (doublets, triplets, or doublet of doublets) that can be resolved to confirm the substitution pattern.
-
¹³C NMR: The structure contains six unique carbon atoms in the bicyclic system, which should result in six distinct signals in the ¹³C NMR spectrum. The carbon atom bonded to chlorine (C5) would be significantly influenced, and its chemical shift would be a key identifier.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. The spectrum for 5-Chloroimidazo[1,2-a]pyrazine would be characterized by:
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region.
-
A distinct C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ fingerprint region.
-
Section 3: Experimental Protocols for Physicochemical Analysis
The trustworthiness of any technical guide rests on reproducible, validated methodologies. The following protocols describe standard procedures for determining key physicochemical properties.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.
Causality Statement: This method is chosen because it directly measures the thermodynamic equilibrium, providing a true solubility value that is not dependent on kinetic factors, which is critical for developing predictive biopharmaceutical models.
Methodology:
-
Preparation: Add an excess amount of 5-Chloroimidazo[1,2-a]pyrazine (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 48 hours. This extended period is critical to ensure that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid. Alternatively, filter the solution through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Caption: The relationship between core physicochemical properties and key stages of drug development.
Conclusion
5-Chloroimidazo[1,2-a]pyrazine is a heterocyclic compound of significant interest due to its versatile scaffold and potential for elaboration into novel therapeutic agents. While specific experimental data for some of its core physicochemical properties are not widely published, its characteristics can be inferred from related analogues and determined using standardized protocols. Its molecular weight and formula are well-defined, and its spectroscopic features are predictable. The presence of the C5-chloro group provides a crucial tool for synthetic chemists to build molecular diversity. For drug developers, a thorough characterization of its solubility, lipophilicity, and pKa is a mandatory first step in evaluating its potential as a lead compound and designing the next generation of therapeutics based on the potent imidazo[1,2-a]pyrazine core.
References
-
5-CHLOROIMIDAZO[1,2-a]PYRAZINE | CAS 63744-41-2. INDOFINE Chemical Company, Inc.[Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Pyrazine. Wikipedia. [Link]
-
3-Chloroimidazo[1,2-a]pyrazine | CAS 1429665-39-3. Hoffman Fine Chemicals. [Link]
-
ETHYL 5-CHLOROIMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLATE, CasNo.1250999-47-3. LookChem. [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670. PubChem - NIH. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. [Link]
-
Pharmacological activity and mechanism of pyrazines. PubMed. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives. ResearchGate. [Link]
-
Antiproliferative activity of new derivatives of pyrazino[1,2-a]benzimidazole. PubMed. [Link]
-
FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. [Link]
-
Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. PMC - NIH. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-CHLOROIMIDAZO[1,2-a]PYRAZINE | 63744-41-2 | INDOFINE Chemical Company [indofinechemical.com]
- 7. chemscene.com [chemscene.com]
- 8. IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3 [m.chemicalbook.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
5-Chloroimidazo[1,2-A]pyrazine CAS number 63744-41-2 properties
This guide details the chemical properties, reactivity profile, and experimental utility of 5-Chloroimidazo[1,2-a]pyrazine (CAS 63744-41-2). It is designed for medicinal chemists and process scientists leveraging this privileged scaffold for drug discovery, particularly in the development of kinase inhibitors.
Core Scaffold for Kinase Inhibitor Discovery
Executive Summary
5-Chloroimidazo[1,2-a]pyrazine is a bicyclic heteroaromatic pharmacophore widely utilized in medicinal chemistry. As a bioisostere of purine, it serves as a critical template for ATP-competitive kinase inhibitors (e.g., Aurora-A, c-Met, BTK). Its value lies in the C-5 chlorine atom , which functions as a highly reactive electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
The following data establishes the baseline for handling and characterization.
| Property | Specification |
| CAS Number | 63744-41-2 |
| IUPAC Name | 5-Chloroimidazo[1,2-a]pyrazine |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128–132 °C (Typical range; refer to specific CoA) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water.[1] |
| pKa (Calc) | ~3.5 (Conjugate acid of N-7) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), desiccated. |
Structural Analysis & Reactivity Map
Understanding the electronic distribution of the imidazo[1,2-a]pyrazine ring is prerequisite for regioselective functionalization.
Numbering and Electronic Bias
The scaffold consists of an electron-rich imidazole ring fused to an electron-deficient pyrazine ring.
-
N-1: Hydrogen bond acceptor (kinase hinge binder).
-
C-3: Nucleophilic site; prone to Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation, formylation).
-
C-5 (Cl): Highly electrophilic site activated by the adjacent bridgehead nitrogen (N-4). Prime target for SNAr .
-
C-6 & C-8: Sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) if halogenated.
Reactivity Workflow Diagram
The following diagram illustrates the logical flow of functionalizing the 5-chloro core.
Figure 1: Divergent synthetic pathways starting from 5-chloroimidazo[1,2-a]pyrazine.
Experimental Protocols
These protocols are designed to be scalable and self-validating. Always perform a pilot reaction (50–100 mg scale) before scale-up.
Protocol A: SNAr Displacement at C-5 (Library Synthesis)
This is the most common transformation, utilizing the high reactivity of the C-5 chlorine towards nucleophiles.
Objective: Synthesis of 5-aminoimidazo[1,2-a]pyrazines. Reagents:
-
Substrate: 5-Chloroimidazo[1,2-a]pyrazine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: Isopropanol (IPA) or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-chloro substrate and the solvent (concentration ~0.2 M).
-
Add Reagents: Add the amine followed by the base. Note: If the amine is a hydrochloride salt, increase base equivalents to 3.0.
-
Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours.
-
Validation: Monitor by LC-MS. The starting material (M+H = 154/156) should disappear, replaced by the product mass.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Option A (Precipitation): If the product crystallizes upon cooling, filter and wash with cold ether/pentane.
-
Option B (Extraction): Dilute with EtOAc, wash with water and brine. Dry over
and concentrate.
-
-
Purification: Flash column chromatography (DCM:MeOH gradient) is usually sufficient if recrystallization fails.
Protocol B: Suzuki-Miyaura Coupling at C-5
Used when a Carbon-Carbon bond is required at the 5-position.
Reagents:
-
Substrate: 5-Chloroimidazo[1,2-a]pyrazine (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2 equiv)
-
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(aqueous) (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Degas: Sparge the 1,4-dioxane with nitrogen or argon for 15 minutes.
-
Assembly: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst.
-
Solvation: Add the degassed dioxane and aqueous base.
-
Reaction: Heat at 90–110 °C (oil bath) or 120 °C (microwave) for 1–4 hours.
-
Critical Check: Ensure the reaction mixture remains biphasic but well-stirred.
-
-
Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc/Water. Extract the organic layer.[2][3][4]
-
Purification: Silica gel chromatography.
Applications in Drug Discovery
The 5-chloroimidazo[1,2-a]pyrazine scaffold is a "privileged structure" in kinase research.
-
Kinase Selectivity: The N-1 nitrogen often acts as the hinge-binding acceptor. Substituents at C-8 (introduced via 8-bromo precursors or C-H activation) and C-5 project into the solvent-exposed or hydrophobic pockets of the ATP binding site, tuning selectivity.
-
Case Studies:
-
c-Met Inhibitors: Analogs derived from this core have shown nanomolar potency against c-Met (Hepatocyte Growth Factor Receptor).
-
Aurora Kinase Inhibitors: 3-substituted derivatives (via SEAr) combined with 5-amino substitutions have yielded potent Aurora-A inhibitors.
-
Safety & Handling (GHS Standards)
Signal Word: WARNING
| H-Code | Hazard Statement | Precautionary Measure |
| H315 | Causes skin irritation | Wear nitrile gloves; wash hands after use. |
| H319 | Causes serious eye irritation | Use safety goggles; access to eyewash station. |
| H335 | May cause respiratory irritation | Handle in a fume hood; avoid dust generation. |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Contains nitrogen and chlorine; may emit toxic fumes (
References
-
Synthesis and Reactivity of Imidazo[1,2-a]pyrazines
-
Goel, R. et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 2015. Link
-
-
Kinase Inhibitor Design (Aurora-A)
-
c-Met Inhibitor Discovery (Volitinib/Savolitinib)
-
General Reactivity & SNAr Protocols
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Chloroimidazo[1,2-A]pyrazine: A Predictive Guide for Researchers
Introduction
5-Chloroimidazo[1,2-a]pyrazine is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a derivative of the imidazo[1,2-a]pyrazine scaffold, it belongs to a class of compounds known for a wide range of biological activities, including potential applications as kinase inhibitors and anti-infective agents.[1][2] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of research findings. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process.
While a comprehensive, publicly available experimental dataset for 5-Chloroimidazo[1,2-a]pyrazine is not readily found, this guide provides a detailed, predictive analysis of its spectroscopic data. Leveraging foundational principles of spectroscopy and comparative data from analogous structures, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. The insights herein are designed to aid in the identification and characterization of this and related compounds.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the imidazo[1,2-a]pyrazine ring system is used.
Caption: Molecular structure of 5-Chloroimidazo[1,2-a]pyrazine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Chloroimidazo[1,2-a]pyrazine is expected to exhibit four signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent will deshield these protons, shifting them downfield. Based on data from related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, the following chemical shifts and coupling patterns are predicted.[1][3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.8 - 8.0 | d | ~1.5 | Located on the electron-deficient imidazole ring, adjacent to a nitrogen atom. Coupled to H-3. |
| H-3 | 7.6 - 7.8 | d | ~1.5 | Also on the imidazole ring, coupled to H-2. |
| H-6 | 8.0 - 8.2 | d | ~4.5 | Part of the pyrazine ring, adjacent to a nitrogen atom and coupled to H-8. |
| H-8 | 9.0 - 9.2 | d | ~4.5 | Significantly deshielded due to its position between two nitrogen atoms. Coupled to H-6. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected for the six carbon atoms of the 5-Chloroimidazo[1,2-a]pyrazine core. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N and Cl) and the overall aromaticity of the ring system. Predictions are based on data from similar heterocyclic systems.[4][5]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 115 - 120 | Located in the five-membered imidazole ring. |
| C-3 | 130 - 135 | Also part of the imidazole ring, generally more downfield than C-2. |
| C-5 | 145 - 150 | Directly attached to the electronegative chlorine atom, leading to a significant downfield shift. |
| C-6 | 125 - 130 | Part of the pyrazine ring. |
| C-8 | 138 - 142 | Positioned between two nitrogen atoms, resulting in a downfield shift. |
| C-8a | 140 - 145 | Bridgehead carbon, influenced by three adjacent nitrogen atoms. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For 5-Chloroimidazo[1,2-a]pyrazine, the spectrum is expected to be dominated by absorptions from the aromatic ring system and the carbon-chlorine bond.[6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Characteristic for C-H bonds on an aromatic ring. |
| 1600 - 1450 | Aromatic C=C and C=N stretch | Medium to Strong | Multiple bands are expected in this region due to the complex vibrations of the fused heterocyclic rings. |
| 1300 - 1000 | In-plane C-H bending | Medium | Characteristic bending vibrations of aromatic protons. |
| 900 - 675 | Out-of-plane C-H bending | Strong | The position of these strong bands can sometimes give clues about the substitution pattern of the aromatic ring. |
| 850 - 550 | C-Cl stretch | Medium to Strong | The C-Cl bond vibration is expected in this region. |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
For 5-Chloroimidazo[1,2-a]pyrazine (C₆H₄ClN₃), the molecular weight is approximately 153.57 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[9] This will result in two molecular ion peaks:
-
M+ : at m/z 153 (for the molecule containing ³⁵Cl)
-
M+2 : at m/z 155 (for the molecule containing ³⁷Cl), with an intensity of about one-third of the M+ peak.
Predicted Fragmentation Pathway
Upon electron ionization, the molecular ion will undergo fragmentation. A plausible fragmentation pathway is outlined below.[10][11]
Caption: Predicted fragmentation pathway for 5-Chloroimidazo[1,2-a]pyrazine.
| m/z (Predicted) | Proposed Fragment | Rationale |
| 153/155 | [C₆H₄ClN₃]⁺˙ | Molecular ion (M+) showing the characteristic 3:1 isotopic pattern for chlorine. |
| 126/128 | [C₅H₃ClN₂]⁺˙ | Loss of hydrogen cyanide (HCN) from the molecular ion, a common fragmentation for nitrogen-containing heterocycles. |
| 118 | [C₆H₄N₃]⁺ | Loss of a chlorine radical from the molecular ion. |
| 91 | [C₅H₃N₂]⁺ | Loss of a chlorine radical from the [M-HCN]⁺˙ fragment. |
Hypothetical Experimental Protocols
To obtain the spectroscopic data for 5-Chloroimidazo[1,2-a]pyrazine, the following standard laboratory procedures would be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique for generating fragments and providing detailed structural information. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight.
-
Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Conclusion
The predictive spectroscopic analysis of 5-Chloroimidazo[1,2-a]pyrazine presented in this guide provides a comprehensive framework for the structural characterization of this important heterocyclic compound. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and the expected mass spectrometric fragmentation pattern are based on well-established principles and data from analogous structures. This guide is intended to be a valuable resource for researchers in the field, enabling them to anticipate, interpret, and validate their experimental findings, thereby accelerating the pace of research and development.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (URL: [Link])
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (URL: [Link])
-
Imidazo(1,2-A)pyrazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
5-BROMO-IMIDAZO-[1,2-A]-PYRAZINE - Optional[13C NMR] - Chemical Shifts. (URL: [Link])
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (URL: [Link])
-
Iodine Catalyzed Synthesis of Imidazo[1,2-a]Pyrazine and Imidazo[1,2-a]Pyridine Derivatives and their Anticancer activity Rajavenkatesh Krishnamoorthya, Parthiban Anaikuttib - Semantic Scholar. (URL: [Link])
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (URL: [Link])
-
1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. - ResearchGate. (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES - Googleapis.com. (URL: [Link])
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (URL: [Link])
-
15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (URL: [Link])
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (URL: [Link])
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - SciRP.org. (URL: [Link])
-
Infrared 7 Aromatics - YouTube. (URL: [Link])
-
Mass Spectrometry A-Level Fragmentation part 2 - YouTube. (URL: [Link])
-
SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. (URL: [Link])
-
15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (URL: [Link])
-
Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data - ResearchGate. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC. (URL: [Link])
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (URL: [Link])
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. asianpubs.org [asianpubs.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
In Silico Modeling of 5-Chloroimidazo[1,2-a]pyrazine Interactions
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., c-Met, BTK) and anti-infective agents. The 5-chloro-substituted variant (5-Cl-IP) represents a critical junction in drug development: it serves both as a reactive electrophilic intermediate for library generation and as a bioactive fragment capable of unique halogen-bonding interactions within protein active sites.
This guide provides a rigorous, self-validating in silico framework for modeling 5-Cl-IP. Unlike generic modeling tutorials, we focus on the specific electronic anomalies of the pyrazine ring, the "sigma-hole" effect of the 5-chlorine atom, and the structural dynamics required to validate its binding stability in ATP-competitive pockets.
Part 1: Electronic Structure & Reactivity (DFT)
Before docking 5-Cl-IP derivatives, one must understand the electronic landscape of the core. The 5-position chlorine is not merely a steric blocker; it significantly alters the dipole moment and reactivity profile (SNAr susceptibility) of the pyrazine ring.
The "Sigma-Hole" Anomaly
In standard molecular mechanics (MM) force fields (e.g., GAFF, OPLS), halogens are often treated as uniform spheres of negative charge. This is incorrect for 5-Cl-IP. The chlorine atom exhibits a sigma-hole —a region of positive electrostatic potential along the C-Cl bond axis—which allows it to act as a hydrogen bond acceptor and a halogen bond donor.
Experimental Protocol: DFT Validation To accurately model this, you must derive partial charges using Quantum Mechanics (QM) rather than standard libraries.
-
Software: Gaussian 16 or ORCA (Open Source).
-
Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). Note: The diffuse functions (++ ) are critical for capturing the electron cloud distortion of the chlorine.
-
Workflow:
-
Geometry Optimization: Minimize the 5-Cl-IP structure in vacuum.
-
ESP Calculation: Calculate the Electrostatic Potential (ESP) mapped onto the electron density surface.
-
Charge Fitting: Perform RESP (Restrained Electrostatic Potential) charge fitting.
-
Causality: Standard charges assign a partial negative charge to Cl. RESP fitting with a high-level basis set will often reveal a less negative or slightly positive region at the tip of the Cl, essential for predicting correct binding poses in hydrophobic pockets.
Reactivity Prediction Workflow
The 5-chloro position is electronically distinct from the 6- or 8-positions. DFT modeling predicts regioselectivity for nucleophilic aromatic substitution (SNAr), guiding synthetic expansion.
Figure 1: DFT workflow for characterizing the electronic properties of the 5-Chloroimidazo[1,2-a]pyrazine core.
Part 2: Molecular Docking Protocols
The imidazo[1,2-a]pyrazine scaffold is a classic Type I Kinase Inhibitor pharmacophore. It typically binds to the kinase hinge region via the N1 (acceptor) and the C8-amino group (donor). The 5-Cl substituent often points into the solvent front or a hydrophobic back-pocket, depending on the specific kinase (e.g., BTK, c-Met).
Target Preparation
Self-Validating Step: Always perform a "Redocking" experiment. Take a co-crystallized ligand (e.g., from PDB ID: 3U9W or similar imidazopyridine complexes), remove it, and redock it. The RMSD must be < 2.0 Å to validate your grid parameters.
The "Halogen-Aware" Docking Protocol
Most docking scoring functions (e.g., Vina) approximate halogens poorly. For 5-Cl-IP, use a scoring function that accounts for directional halogen bonding or manually edit the parameter file.
Step-by-Step Methodology:
-
Ligand Prep:
-
Generate 3D conformers (e.g., RDKit/OpenBabel).
-
Crucial: Assign the QM-derived charges (from Part 1) to the ligand structure (MOL2/PDBQT format). Do not use Gasteiger charges if the Cl interaction is critical.
-
-
Receptor Prep:
-
Remove water molecules (unless bridging waters are known to be conserved, e.g., in the Aurora A kinase active site).
-
Add polar hydrogens.
-
Assign Kollman United Atom charges.
-
-
Grid Generation:
-
Center the grid box on the hinge region residues (e.g., Met, Glu, Leu depending on the kinase).
-
Size: 20 x 20 x 20 Å (sufficient for the core and immediate substituents).
-
-
Scoring:
-
Run docking (e.g., AutoDock Vina or Glide XP).
-
Filter: Discard poses where the imidazo[1,2-a]pyrazine core is not planar or where the hinge H-bonds (N1...NH-Backbone) are missing.
-
Part 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the 5-chloro substituent destabilizes the binding pose through steric clash or if it stabilizes it via hydrophobic enclosure.
Simulation Setup (GROMACS/Amber)
-
Force Field: CHARMM36m (best for heterocycles) or GAFF2 (General Amber Force Field).
-
Water Model: TIP3P.
-
System: Cubic box, 1.0 nm buffer distance, neutralized with Na+/Cl- ions (0.15 M).
The "Interaction Stability" Metric
Do not just measure RMSD. You must quantify the persistence of key interactions.
Data Presentation: Interaction Persistence Table Hypothetical data for a 5-Cl-IP derivative bound to a Kinase Target (e.g., DYRK1A).
| Interaction Type | Residue Pair | Bond Length (Å) | Persistence (% of Time) | Stability Verdict |
| H-Bond (Hinge) | Val-NH ... N1(IP) | 2.9 ± 0.2 | 92% | High |
| H-Bond (Hinge) | Glu-CO ... H-N(Subst) | 2.8 ± 0.3 | 85% | High |
| Halogen Bond | Leu-O ... Cl-C5 | 3.4 ± 0.4 | 45% | Moderate (Transient) |
| Pi-Stacking | Phe-Gatekeeper ... Ring | 3.8 ± 0.5 | 70% | Stable |
MD Analysis Workflow
Figure 2: Standard Molecular Dynamics protocol for validating ligand-protein stability.
Part 4: ADMET & Developability
The 5-chloroimidazo[1,2-a]pyrazine core is planar and lipophilic. While this aids membrane permeability, it often leads to poor aqueous solubility.
In Silico Prediction
Use QSAR models (e.g., SwissADME, pkCSM) to predict:
-
LogP: The 5-Cl adds ~0.7 log units to lipophilicity compared to the hydrogen.
-
TPSA: The core has a low TPSA (< 40 Ų), good for BBB penetration (relevant for CNS targets like DYRK1A).
-
Metabolic Stability: The C3 position is a metabolic "soft spot" for oxidation. The C5-Cl blocks metabolism at that specific site but may activate the C6 or C8 positions for glutathione conjugation (if reactive).
References
-
Synthesis and Kinase Inhibition
-
Viral Targets (Influenza NP)
-
Reactivity & Functionalization
- Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.
- Source: Chemical Science (RSC).
-
URL:[Link]
-
Bacterial Targets (VirB11)
- Title: Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjug
- Source: UCL Discovery / Bioorganic & Medicinal Chemistry.
-
URL:[Link]
-
Aurora Kinase Inhibition
Sources
Technical Guide: Solubility and Stability Profiling of 5-Chloroimidazo[1,2-A]pyrazine
Executive Summary
This technical guide provides a rigorous framework for evaluating the physicochemical behavior of 5-Chloroimidazo[1,2-a]pyrazine . As a privileged scaffold in medicinal chemistry—particularly in the synthesis of kinase inhibitors (e.g., BTK, PI3K)—this molecule presents specific challenges related to its lipophilicity and the electrophilic nature of the C-Cl bond.
This document moves beyond generic protocols, offering a targeted approach to characterize the molecule's thermodynamic solubility and stress-dependent stability. It is designed for application scientists and medicinal chemists requiring high-fidelity data for pre-formulation and lead optimization.[1]
Part 1: Physicochemical Profile & Structural Vulnerabilities[1][2]
Before initiating wet-lab protocols, it is critical to understand the structural determinants of the molecule's behavior.
Structural Logic
The imidazo[1,2-a]pyrazine core is a fused bicyclic heterocycle.[1] The chlorine atom at the C-5 position (adjacent to the bridgehead nitrogen) is not merely a lipophilic handle; it is a reactive center.
-
Electrophilicity: The C-5 position is activated for Nucleophilic Aromatic Substitution (
).[1] The bridgehead nitrogen (N-4) can stabilize the Meisenheimer complex intermediate, making the C-Cl bond susceptible to hydrolysis (yielding the hydroxy derivative) or alkoxylation (if alcohols are used as co-solvents). -
Ionization: The scaffold contains basic nitrogen centers (N-7 and N-1).[1] Protonation at low pH will significantly enhance solubility but may also catalyze dehalogenation mechanisms.[1]
Critical Parameters
| Parameter | Characteristic | Implication for Testing |
| LogP (Predicted) | ~1.5 – 2.5 | Low aqueous solubility expected; requires organic co-solvents (DMSO) for stock prep.[1] |
| pKa (Predicted) | ~3.0 – 4.0 (N-7/N-1) | Solubility will be pH-dependent.[1] Testing must cover pH 1.2, 4.5, and 7.[1]4. |
| Reactivity | High ( | Avoid protic nucleophilic solvents (MeOH, EtOH) in stability studies to prevent artifactual ether formation.[1] |
Part 2: Solubility Profiling Protocols
Accurate solubility data is binary: Kinetic (for HTS/biological assays) and Thermodynamic (for formulation).[1][2] This guide focuses on the "Gold Standard" Thermodynamic Shake-Flask method, as kinetic data often overestimates solubility due to supersaturation.[1]
Thermodynamic Solubility Workflow (Shake-Flask)
This protocol ensures the compound is in equilibrium with the solvent, providing the true saturation limit.
Reagents:
-
Universal Buffer (e.g., Britton-Robinson) or distinct buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4).
-
LC-MS Grade Acetonitrile (ACN) or Methanol (for analysis only).[1]
Protocol Steps:
-
Saturation: Add excess solid 5-Chloroimidazo[1,2-a]pyrazine (~2–5 mg) to 1.5 mL glass vials containing 1 mL of buffer.
-
Equilibration: Agitate at 25°C for 24 hours (shaking speed: 300 rpm). Note: Sonication can be used initially to disperse aggregates but must not be used during the equilibration period to avoid supersaturation.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated to prevent drug adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV (see Section 4).
Visualization: Solubility Decision Tree
The following diagram outlines the logic flow for determining the correct solubility assay based on the drug development stage.
Caption: Decision matrix distinguishing Kinetic (DMSO-based) vs. Thermodynamic (Solid-state) solubility workflows.
Part 3: Stability Assessment (Forced Degradation)[1]
Stability testing must follow ICH Q1A(R2) guidelines but must be adapted for the specific reactivity of the chloro-pyrazine core.
Stress Conditions & Rationale
The primary risk for 5-Chloroimidazo[1,2-a]pyrazine is hydrolytic dehalogenation .
| Stress Type | Condition | Duration | Target Degradant |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 1–24 Hours | Ring opening or N-oxide reduction |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 1–4 Hours | High Risk: 5-Hydroxy derivative (Cl displacement) |
| Oxidation | 3% | 1–24 Hours | N-Oxides (N-7 or N-1) |
| Photostability | UV/Vis (1.2M lux hours) | 24 Hours | Radical dechlorination |
| Thermal | 60°C (Solid State) | 7 Days | Polymorphic change/sublimation |
Protocol: Hydrolytic Stress Test[1]
-
Preparation: Prepare a 1 mg/mL solution of the compound in ACN:Water (10:90).
-
Acid Stress: Mix 1 mL sample + 1 mL 0.2 N HCl. Incubate at 60°C.
-
Base Stress: Mix 1 mL sample + 1 mL 0.2 N NaOH. Keep at Room Temperature initially—the C-Cl bond is labile in base.[1] If no degradation after 2 hours, heat to 40°C.
-
Quenching: Neutralize samples exactly to pH 7.0 prior to injection to prevent damage to the HPLC column or further degradation in the autosampler.
-
Analysis: Monitor for the disappearance of the parent peak and the emergence of the specific impurity (RRT ~0.4–0.6 for the hydroxy-species).
Visualization: Degradation Pathway Analysis
This diagram illustrates the mechanistic pathways of degradation specific to this scaffold.
Caption: Predicted degradation pathways. Note the high susceptibility to base-catalyzed hydrolysis (SNAr).
Part 4: Analytical Method Development
A robust HPLC method is required to separate the parent from the polar hydrolytic degradants.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm. Why? High pH stability is needed if testing basic stress samples.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[1]0) or 0.1% Formic Acid in Water.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/polar fragments).[1]
Acceptance Criteria (System Suitability)
-
Resolution (
): > 1.5 between Parent and nearest degradant. -
Tailing Factor: < 1.5 (Critical for basic heterocycles; if tailing occurs, add 0.1% Triethylamine to Mobile Phase A).[1]
References
-
ICH Harmonised Tripartite Guideline. (2003).[1][4] Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][5] International Council for Harmonisation.[1][4][5] [Link]
-
Goetz, G. H., et al. (2014).[1] Solubility classification model for enhanced developability of drug candidates.[1] Journal of Medicinal Chemistry.[1] [Link]
-
Bagley, M. C., et al. (2013).[1] Imidazo[1,2-a]pyrazines: Synthesis and Biological Activity. Chemical Reviews.[1] [Link] (Note: Validates scaffold reactivity).
-
Di, L., & Kerns, E. H. (2006).[1] Profiling drug-like properties: assays and interpretations - Solubility.[1] Drug Discovery Today.[1] [Link]
Sources
Methodological & Application
Application Notes and Protocols: Investigating the Anti-Cancer Potential of 5-Chloroimidazo[1,2-A]pyrazine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core have shown significant promise as anti-cancer agents, exhibiting potent cytotoxic and anti-proliferative effects across various cancer cell lines.[2][3][4] This document provides a comprehensive guide for the investigation of a specific derivative, 5-Chloroimidazo[1,2-A]pyrazine, as a potential anti-cancer therapeutic. While specific data on this particular compound is emerging, this guide synthesizes the current understanding of the broader imidazo[1,2-a]pyrazine class to provide a robust framework for its evaluation.
The rationale for investigating 5-Chloroimidazo[1,2-A]pyrazine stems from the established anti-cancer properties of related compounds. The chloro- substitution at the 5-position may offer unique pharmacological properties, potentially enhancing efficacy or altering the mechanism of action. These application notes will guide researchers through the essential in vitro assays to characterize the anti-cancer activity of 5-Chloroimidazo[1,2-A]pyrazine, determine its mechanism of action, and establish its therapeutic potential.
Postulated Mechanism of Action
Based on the literature for structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, 5-Chloroimidazo[1,2-A]pyrazine is hypothesized to exert its anti-cancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many imidazo-fused heterocyclic compounds trigger programmed cell death in cancer cells. This is often mediated through the intrinsic or extrinsic apoptotic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[2][5]
-
Cell Cycle Arrest: These compounds have been shown to halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, such as G0/G1 or G2/M phase.[2][5] This is often associated with the upregulation of cell cycle inhibitors like p21 and p53.[5]
-
Inhibition of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[6] Additionally, inhibition of the Gαq/11 signaling pathway has been identified as a mechanism for some imidazo[1,2-a]pyrazine derivatives in uveal melanoma.[7]
Postulated Signaling Pathway of 5-Chloroimidazo[1,2-A]pyrazine in Cancer Cells
Caption: Postulated signaling pathways modulated by 5-Chloroimidazo[1,2-A]pyrazine.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the initial in vitro characterization of 5-Chloroimidazo[1,2-A]pyrazine.
Experimental Workflow
Caption: A streamlined workflow for the in vitro evaluation of 5-Chloroimidazo[1,2-A]pyrazine.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of 5-Chloroimidazo[1,2-A]pyrazine on cancer cell lines and calculating the half-maximal inhibitory concentration (IC50).[8][9][10][11]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
5-Chloroimidazo[1,2-A]pyrazine
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-Chloroimidazo[1,2-A]pyrazine in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Apoptosis and Cell Cycle Markers
This protocol is to investigate the effect of 5-Chloroimidazo[1,2-A]pyrazine on the expression of key proteins involved in apoptosis and cell cycle regulation.[5][12][13][14][15][16]
Materials:
-
Cancer cells treated with 5-Chloroimidazo[1,2-A]pyrazine at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-p53, anti-p21, anti-Cyclin D1, anti-AKT, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated and untreated cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare the samples with Laemmli sample buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for various imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives in different cancer cell lines. This data can serve as a benchmark for the expected potency of 5-Chloroimidazo[1,2-A]pyrazine.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | [5] |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast) | 47.7 | [5] |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [2] |
| Imidazo[1,2-a]pyridine | Compound 6 | WM115 (Melanoma) | 9.7 - 44.6 | [2] |
| Imidazo[1,2-a]pyridine | Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | [2] |
| Imidazo[1,2-a]pyrazine | GQ352 | Uveal Melanoma | 8.9 | [7] |
| Imidazo[1,2-a]pyrazine | Diarylurea derivative 18h | A375P (Melanoma) | < 0.06 | [3] |
| Imidazo[1,2-a]pyridine | Compound 12b | Hep-2 (Laryngeal) | 11 | [4] |
| Imidazo[1,2-a]pyridine | Compound 12b | HepG2 (Hepatocellular) | 13 | [4] |
| Imidazo[1,2-a]pyridine | Compound 12b | MCF-7 (Breast) | 11 | [4] |
| Imidazo[1,2-a]pyridine | Compound 12b | A375 (Melanoma) | 11 | [4] |
References
-
Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6033. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
-
Al-Qatati, A., et al. (2020). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
-
Raheem, S., et al. (2023). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate. [Link]
-
Hamd, A. A., & Al-Lami, H. S. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(7), 3205-3217. [Link]
-
Zhang, Y., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Illyés, E., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 27-43. [Link]
-
Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38531-38541. [Link]
-
Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Cosson, A., et al. (2021). In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. European Journal of Medicinal Chemistry, 210, 112956. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Naidu, K., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
Cervantes, R. B., et al. (2011). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Journal of Visualized Experiments, (53), 2836. [Link]
-
Adan, A., et al. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 146, 111822. [Link]
-
ResearchGate. (n.d.). (a) Western blot for apoptosis and negative cell cycle markers in COMI... ResearchGate. [Link]
-
Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38531-38541. [Link]
-
Modanloo, M., et al. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. jrmds.in [jrmds.in]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols for Evaluating 5-Chloroimidazo[1,2-A]pyrazine Efficacy in Cell-Based Assays
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3] 5-Chloroimidazo[1,2-A]pyrazine represents a key analogue within this class, necessitating a robust and systematic approach for the evaluation of its cellular efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a logical cascade of cell-based assays to characterize the compound's biological activity. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a thorough understanding of the data generated. The protocols herein describe a multi-parametric strategy, beginning with broad assessments of cytotoxicity and progressing to detailed mechanistic studies of apoptosis, cell cycle perturbation, and target-specific signaling pathway modulation.
Introduction: A Strategic Approach to Efficacy Testing
The discovery of a novel bioactive compound is the first step in a long journey toward therapeutic application. A critical phase in this process is the preclinical characterization of the compound's effect on cellular systems. For a promising scaffold like 5-Chloroimidazo[1,2-A]pyrazine, which belongs to a class known for targeting fundamental cellular processes like kinase signaling, a structured evaluation is paramount.[2]
This guide proposes a tiered assay strategy. The primary goal is to first determine if the compound has a measurable effect on cell viability or proliferation. Subsequent assays are then chosen based on these initial findings to dissect the underlying mechanism of action (MOA). This approach ensures an efficient use of resources and builds a coherent biological narrative for the compound. We will cover four key stages of evaluation:
-
Primary Efficacy Screening: Assessing the compound's impact on cell viability and cytotoxicity.
-
Mechanism of Cell Death Analysis: Differentiating between apoptosis and necrosis.
-
Cell Proliferation & Cycle Perturbation: Investigating cytostatic effects.
-
Target Pathway Deconvolution: Probing specific molecular signaling cascades.
Section 1: Primary Efficacy Screening - Cell Viability & Cytotoxicity Assay
The foundational question for any potential therapeutic is whether it affects cell survival. Cytotoxicity and cell viability assays are the cornerstones of drug discovery, providing a quantitative measure of a compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration).
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle of the Assay: The MTT assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Rationale: This assay is selected for its robustness, cost-effectiveness, and high-throughput compatibility. It provides a clear, quantitative starting point for assessing the compound's overall impact on a cell population. It is critical to understand that this assay measures metabolic activity, which is a proxy for viability. A reduction in signal indicates either cell death or a significant reduction in metabolic processes.
Protocol: MTT Cell Viability Assay
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
5-Chloroimidazo[1,2-A]pyrazine (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, filtered)[4]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete medium per well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of 5-Chloroimidazo[1,2-A]pyrazine in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[5][6]
-
Solubilization: Carefully aspirate the medium (without disturbing the crystals) and add 100-150 µL of Solubilization Solution to each well.[5][6]
-
Data Acquisition: Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at 570 nm (a reference wavelength of 630 nm can be used to subtract background).
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Cell Line | Panel of relevant cancer lines (e.g., A549, MCF-7, HCT116) | Efficacy can be cell-type dependent. Using a panel provides a broader profile. |
| Seeding Density | 5,000 - 10,000 cells/well | Must be optimized to ensure cells are in the logarithmic growth phase during treatment. |
| Compound Conc. | Logarithmic range (e.g., 0.01 µM to 100 µM) | To capture the full dose-response curve for accurate IC50 calculation. |
| Incubation Time | 48 - 72 hours | Allows for multiple cell doublings, capturing effects on both viability and proliferation. |
| Table 1. Recommended starting parameters for the MTT assay. |
Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
If the MTT assay reveals significant cytotoxicity, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a controlled and desirable mechanism for anticancer therapeutics.
Recommended Assay 1: Caspase-Glo® 3/7 Assay
Principle of the Assay: Executioner caspases, particularly caspase-3 and caspase-7, are key proteases activated during the final stages of apoptosis. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and -7.[7][8] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal.[7] The light output is directly proportional to the amount of active caspase-3/7.[8]
Experimental Rationale: This "add-mix-measure" assay is exceptionally sensitive and well-suited for high-throughput screening.[9] It provides a clear biochemical readout of apoptotic pathway activation. A positive result strongly suggests that the compound induces apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 5-Chloroimidazo[1,2-A]pyrazine in a 96-well plate as described in the MTT protocol (Section 1.2), typically using 100 µL final volume per well. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]
-
Incubation: Gently mix the contents on a plate shaker at 300-500 rpm for 5 minutes.[9] Incubate the plate at room temperature for 1 to 3 hours, protected from light.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[9]
Recommended Assay 2: Annexin V & Propidium Iodide (PI) Staining
Principle of the Assay: This flow cytometry-based assay provides a more detailed picture of cell death by differentiating cell populations.[10]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[11] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[11][12]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells with intact membranes.[12] It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[10]
Experimental Rationale: By combining these two stains, we can distinguish four distinct cell populations:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (primarily): Annexin V-negative and PI-positive.
This level of detail is crucial for confirming apoptosis and ruling out non-specific necrotic effects.
Caption: Principle of Annexin V / PI apoptosis detection.
Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
6-well plates or T-25 flasks
-
FITC Annexin V Apoptosis Detection Kit (or equivalent)
-
1X Binding Buffer (provided in kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with 5-Chloroimidazo[1,2-A]pyrazine for the desired time. Use a concentration at or slightly above the IC50 value.
-
Cell Harvesting: For adherent cells, collect the culture medium (which contains floating dead cells). Wash the attached cells with PBS, then detach them using a gentle enzyme like Accutase or Trypsin-EDTA. Combine the detached cells with the collected medium. For suspension cells, simply collect the cells.
-
Cell Counting and Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS.[13] Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[14] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (concentrations may vary by kit).
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the samples immediately by flow cytometry.
Section 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
A compound may not be immediately cytotoxic but could instead be cytostatic, halting cell division. Cell cycle analysis reveals if the compound causes cells to arrest at a specific phase (G0/G1, S, or G2/M).
Recommended Assay: Propidium Iodide (PI) Staining for DNA Content
Principle of the Assay: PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, we can generate a histogram that distinguishes cells based on their phase in the cell cycle:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content as DNA is synthesized.
-
G2/M phase: Doubled (4N) DNA content.
Experimental Rationale: This method is the gold standard for assessing cell cycle distribution. An accumulation of cells in a particular phase (e.g., a G2/M arrest) provides strong evidence that the compound interferes with the molecular machinery of that specific transition, a common mechanism for many anticancer drugs. It is crucial to treat cells with RNase because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[15]
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
6-well plates or T-25 flasks
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)[15]
-
RNase A (100 µg/mL)[16]
-
Cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells as for the Annexin V assay.
-
Harvesting: Harvest cells (both adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[15] This step is critical to prevent cell clumping.
-
Storage: Fix cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[15]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet them. Wash twice with PBS to remove the ethanol. Resuspend the pellet in 1 mL of PI staining solution containing RNase A.[15]
-
Incubation: Incubate for at least 30 minutes at room temperature, protected from light.[17]
-
Analysis: Analyze by flow cytometry. Acquire data for at least 10,000 single-cell events. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle phases from the DNA content histogram.
Section 4: Target Identification & Pathway Analysis
Given that imidazo[1,2-a]pyrazine derivatives are known to function as kinase inhibitors, a logical next step is to investigate their impact on key signaling pathways that regulate cell survival, proliferation, and apoptosis.[2][3]
Caption: Logical workflow for characterizing compound efficacy.
Recommended Assay: Western Blotting for Signaling Proteins
Principle of the Assay: Western blotting is a technique used to detect specific proteins in a complex mixture, such as a cell lysate.[18] Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed using antibodies specific to the target protein.[19] The use of phospho-specific antibodies allows for the detection of changes in protein activation states within signaling cascades.[20]
Experimental Rationale: Based on literature for the parent scaffold, key pathways to investigate include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival and proliferation and are often dysregulated in cancer. A change in the phosphorylation status of key proteins like Akt, mTOR, or ERK following compound treatment would provide strong evidence of on-target activity.
Protocol: General Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 30 min, 2 hr, 6 hr) to capture dynamic signaling events. Wash cells with ice-cold PBS and lyse directly on the plate with ice-cold lysis buffer. Scrape the cells and collect the lysate.[18]
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[18]
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[18] Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[21]
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] Wash again, then apply the ECL substrate and capture the chemiluminescent signal with an imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
References
-
Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. Retrieved from [Link]
-
National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
PubMed Central. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Retrieved from [Link]
-
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
-
ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
ScienceDirect. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. broadpharm.com [broadpharm.com]
- 5. protocols.io [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. protocols.io [protocols.io]
- 9. promega.com [promega.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring the Impact: A Guide to Assessing Anti-Proliferative Activity
Introduction: Beyond Simple Cell Death
In the quest for novel therapeutics, particularly in oncology, the ability to accurately assess a compound's anti-proliferative activity is paramount. This goes beyond merely observing cell death; it involves a nuanced understanding of a compound's effects on cell viability, metabolic activity, and the intricate machinery of the cell cycle. An effective anti-proliferative agent may not always be cytotoxic (cell-killing); it could be cytostatic, halting cell division, or it may induce a controlled form of cell suicide known as apoptosis. The choice of assay, therefore, is not a matter of convenience but a critical decision that dictates the quality and interpretation of the results.
This guide provides an in-depth overview of the core methodologies used to evaluate anti-proliferative effects. We will delve into the principles behind each assay, provide field-proven protocols, and offer insights into data interpretation and troubleshooting, empowering researchers to generate robust and reliable data.
Part 1: The First Look - Short-Term Viability & Metabolic Assays
These assays are often the workhorses of high-throughput screening campaigns, offering a rapid assessment of a compound's immediate impact on cell populations. They primarily measure the metabolic activity of the cells, which in most cases, correlates well with the number of viable cells.
Tetrazolium Salt-Based Assays (MTT, MTS, XTT)
Principle of the Assay Tetrazolium assays are colorimetric and rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[1] The key players in this reduction are the NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[1] Therefore, the amount of colored formazan produced is directly proportional to the number of viable, metabolically active cells.[1][2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is reduced to an insoluble purple formazan.[1][3] A solubilization step, typically with DMSO or isopropanol, is required before the absorbance can be read.[4]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): An improvement on the MTT assay, MTS is reduced to a formazan product that is soluble in cell culture media, eliminating the need for a solubilization step and making the protocol more convenient.[1][5]
Diagram: Workflow of the MTT Assay
Caption: A schematic overview of the key steps in the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and allow them to adhere overnight.[6][7]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[4]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation
The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. It represents the concentration of a drug that is required for 50% inhibition in vitro.[8]
-
Normalize Data: Convert the raw absorbance values to percentage viability relative to the vehicle-treated control cells.
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
Calculate IC50: Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[8][9][10]
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)
Principle of the Assay These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[11][12] The assay reagent contains a thermostable luciferase enzyme that, in the presence of ATP, generates a stable "glow-type" luminescent signal that is proportional to the amount of ATP.[11] This method is generally more sensitive than colorimetric assays.
Detailed Protocol: CellTiter-Glo® Assay
-
Plate Setup: Prepare a 96-well opaque-walled plate with cells in culture medium (100 µL per well).[13] Include wells with medium only for background measurement.[14]
-
Compound Addition: Add the test compounds and incubate for the desired period.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[13][14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[13][14]
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Luminescence Reading: Record the luminescence using a plate reader.[13]
Part 2: Unveiling the Mechanism - Apoptosis and Cell Cycle Analysis
While viability assays provide a quantitative measure of cell proliferation, they do not reveal the mechanism of action. To understand whether a compound is inducing programmed cell death or causing cell cycle arrest, more specific assays are required.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle of the Assay This flow cytometry-based assay is a gold standard for detecting apoptosis. It utilizes two key markers:
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[15] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[15][16]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells.[17] It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.[18]
By using both stains, it's possible to distinguish between healthy cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[18][19]
Diagram: Principle of Annexin V/PI Staining
Caption: Differentiating cell populations based on Annexin V and Propidium Iodide staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Preparation: Harvest both adherent and suspension cells, including the culture medium which may contain detached apoptotic cells.
-
Washing: Wash the cells with cold PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[20]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]
Cell Cycle Analysis by Propidium Iodide Staining
Principle of the Assay This technique quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[21] Cells are fixed to permeabilize their membranes, allowing PI to enter and intercalate with the DNA.[17][21] The amount of PI fluorescence is directly proportional to the amount of DNA. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase.[21] Treatment with RNase is necessary as PI can also bind to RNA.[17][21]
Detailed Protocol: Cell Cycle Analysis
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[22][23] Store at 4°C for at least 2 hours.[22][24]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[24]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[24]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
Part 3: Assessing Long-Term Effects - The Colony Formation Assay
The colony formation or clonogenic assay is a cell-based in vitro assay that assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for determining the long-term effectiveness of cytotoxic agents.
Principle of the Assay A single cell is seeded at a low density and incubated over a period of 7-14 days. If the cell is viable and capable of proliferation, it will form a colony of at least 50 cells. The number of colonies formed after treatment with a compound is compared to the number of colonies formed by untreated cells.
Detailed Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to adhere.
-
Treatment: Treat the cells with the compound of interest for a specified duration.
-
Incubation: Remove the compound and incubate the cells in fresh medium for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain them with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Summary and Best Practices
Choosing the right assay is crucial for accurately assessing the anti-proliferative activity of a compound. The following table provides a summary of the assays discussed:
| Assay | Principle | Throughput | Endpoint | Key Advantage |
| MTT/MTS | Mitochondrial reductase activity | High | Metabolic Activity/Viability | Inexpensive, well-established |
| CellTiter-Glo® | ATP quantitation | High | Metabolic Activity/Viability | High sensitivity, simple protocol[12] |
| Annexin V/PI | Phosphatidylserine exposure & membrane integrity | Medium | Apoptosis/Necrosis | Differentiates early/late apoptosis |
| Cell Cycle Analysis | DNA content | Medium | Cell Cycle Distribution | Identifies cytostatic effects |
| Colony Formation | Long-term proliferative capacity | Low | Clonogenic Survival | "Gold standard" for cytotoxicity |
Key Considerations for Robust Data:
-
Cell Health: Always use cells in the logarithmic growth phase and at a consistent passage number to ensure reproducibility.[6]
-
Controls: Include appropriate controls, such as vehicle-only, unstained cells, and positive controls for cytotoxicity.
-
Edge Effects: To mitigate evaporation and temperature fluctuations in microplates, fill the perimeter wells with sterile PBS or medium and do not use them for experimental data.[6]
-
Compound Interference: Be aware that some compounds can directly interact with assay reagents (e.g., reducing MTT), leading to false results.[25]
By carefully selecting the appropriate assays and adhering to rigorous experimental design, researchers can gain a comprehensive understanding of a compound's anti-proliferative properties, paving the way for the development of more effective therapeutics.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Phosphatidylserine Externalization in Apoptosis. Bio-Techne. [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
-
Propidium iodide. Wikipedia. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
-
Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Antibodies. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Mechanism of Cellular 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) Reduction. Ovid. [Link]
-
Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. National Center for Biotechnology Information. [Link]
-
Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]
-
A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. PubMed. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
-
Propidium iodide – Knowledge and References. Taylor & Francis. [Link]
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]
-
How to calculate IC50. Science Gateway. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. National Center for Biotechnology Information. [Link]
-
Cellular Imaging Analysis of MTT Assay Based on Tetrazolium Reduction. DergiPark. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atcc.org [atcc.org]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Phosphatidylserine Externalization in Apoptosis | Bio-Techne [bio-techne.com]
- 17. Propidium iodide - Wikipedia [en.wikipedia.org]
- 18. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Advanced Models in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Advanced Neurodegenerative Disease Models
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a profound and growing global health challenge.[1][2] These disorders are characterized by the progressive loss of neuron structure and function, leading to debilitating symptoms and, ultimately, fatality.[1] Despite extensive research, therapeutic interventions that halt or slow disease progression remain elusive, largely due to the immense complexity of the human brain and the limitations of traditional research models.[1][3]
Historically, research has relied on immortalized cell lines and animal models. While valuable, these models often fail to fully recapitulate the intricate pathology of human neurodegenerative diseases, contributing to high clinical trial failure rates.[1][4] The disconnect between preclinical success and clinical efficacy underscores the critical need for more physiologically relevant model systems that can bridge the gap between laboratory research and patient treatment.
This guide provides an in-depth exploration of cutting-edge models and analytical techniques that are revolutionizing the study of neurodegenerative diseases. We will delve into the causality behind experimental choices, from selecting the appropriate model system to applying advanced analytical methodologies. The protocols herein are designed to be self-validating, ensuring robustness and reproducibility. By integrating insights from cellular and animal models with powerful genomic, proteomic, and imaging technologies, researchers can build a more comprehensive understanding of disease mechanisms and accelerate the development of effective therapies.
Part 1: Foundational In Vitro Model Systems
The foundation of modern neurodegenerative disease research lies in the development of sophisticated in vitro models that more accurately mimic the human brain environment.
1.1 The Power of Patient-Derived Cells: iPSCs
Induced pluripotent stem cells (iPSCs) have emerged as a transformative tool.[4][5] Derived from somatic cells (like skin or blood) of patients, iPSCs can be reprogrammed into an embryonic-like state and then differentiated into various neural cell types, including neurons, astrocytes, and microglia.[5][6][7] This technology allows for the creation of patient-specific disease models in a dish, capturing the unique genetic background of an individual.[4][8]
Causality: The primary advantage of iPSCs is their ability to model both familial and sporadic forms of neurodegenerative diseases, providing insights into patient-specific disease mechanisms.[7][9] For instance, iPSC-derived neurons from AD patients can recapitulate key pathological features like amyloid-beta (Aβ) and tau aggregation.[7][9]
1.2 Building Complexity: 2D and 3D Culture Systems
While traditional 2D cell cultures have been instrumental, they lack the structural and functional complexity of the brain. 3D culture systems, such as spheroids and organoids, represent a significant leap forward.[3][6]
-
Brain Organoids: These self-organizing 3D structures are generated from iPSCs and can develop into various brain regions, mimicking aspects of human brain development and organization.[3][8][10][11] They are invaluable for studying the cellular and molecular aspects of diseases like Alzheimer's and Parkinson's.[3][10][11]
-
Organ-on-a-Chip: These microfluidic devices allow for the co-culture of different cell types in a dynamic environment, even connecting different "organ" systems to study systemic effects on the brain.[1][3] For example, a "Brain-on-a-Chip" can model the blood-brain barrier (BBB) by co-culturing neurons, astrocytes, pericytes, and endothelial cells.[1][10]
Causality: 3D models provide a more physiologically relevant context by allowing for complex cell-cell interactions and the formation of tissue-like structures.[2] This complexity is crucial for understanding disease mechanisms that involve interactions between different cell types, such as neuroinflammation involving microglia and astrocytes.[5]
Part 2: Advanced In Vivo Models: Recapitulating Disease in a Living System
Animal models remain indispensable for studying the systemic effects of neurodegeneration and for preclinical testing of therapeutic candidates.[12] The choice of model is critical and depends on the specific aspect of the disease being investigated.
2.1 Transgenic Rodent Models: A Workhorse for AD and PD Research
Genetically engineered mouse and rat models are the most widely used in vivo systems.[12]
-
Alzheimer's Disease (AD) Models:
-
APP/PS1 Mice: These models overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PSEN1), leading to the formation of amyloid plaques, a key hallmark of AD.[13]
-
3xTg-AD Mice: This model carries three mutations (APP, PSEN1, and tau) and develops both amyloid plaques and neurofibrillary tangles (NFTs).[13][14]
-
5XFAD Mice: These mice express five familial AD mutations and exhibit rapid and aggressive amyloid pathology.[13]
-
-
Parkinson's Disease (PD) Models:
-
Neurotoxin-based Models: Administration of toxins like MPTP or 6-OHDA induces rapid degeneration of dopaminergic neurons, mimicking the primary pathology of PD.[15][16][17]
-
α-Synuclein Models: Transgenic models overexpressing mutant α-synuclein or injection of pre-formed fibrils (PFFs) can replicate the formation of Lewy bodies, another key feature of PD.[16][17][18]
-
| Animal Model | Key Genes/Mutations | Primary Pathology | Typical Onset of Pathology |
| PDAPP (AD) | APP (Indiana mutation) | Amyloid plaques | 6-9 months[13] |
| APPSWE (Tg2576) | APP (Swedish mutation) | Amyloid plaques, cognitive deficits | Plaque accumulation starts around 6 months[19] |
| 3xTg-AD | APP (Swe), PS1 (M146V), tau (P301L) | Amyloid plaques and NFTs | 6 months[14] |
| 5XFAD (AD) | APP (Swe, Fla, Lon), PSEN1 (M146V, L286V) | Rapid amyloid plaque formation | 2 months |
| MPTP-induced (PD) | N/A (Neurotoxin) | Dopaminergic neuron loss | Acute/Sub-acute |
| A53T α-Synuclein (PD) | Human α-synuclein (A53T mutation) | α-synuclein aggregation, motor deficits | Varies by promoter and expression level |
Causality: Transgenic models are essential for dissecting the roles of specific genes and proteins in disease pathogenesis and for evaluating therapies targeting these molecules.[12][19] For example, the APPSWE mouse model was critical in the preclinical investigation of several FDA-approved AD drugs.[19]
2.2 The Advent of CRISPR/Cas9 in Model Generation
The CRISPR/Cas9 gene-editing tool has revolutionized the creation of animal models.[20][21] It allows for precise genetic modifications, including gene knockouts, knock-ins, and the correction of disease-causing mutations.[21][22]
Causality: CRISPR/Cas9 enables the rapid development of more accurate disease models, including those in larger animals like non-human primates, which share greater genetic and physiological similarity to humans.[21][23] This technology can be used to correct mutations in patient-derived iPSCs or to introduce specific mutations into animal models to study their direct effects.[20][22] For instance, CRISPR has been used to correct APP gene mutations in mouse models of AD, leading to a reduction in key disease biomarkers.[22]
Part 3: Key Analytical Techniques and Protocols
A robust model system is only as valuable as the analytical tools used to probe it. This section details essential protocols for characterizing neurodegenerative disease models.
3.1 Visualizing Pathology: Immunohistochemistry (IHC)
IHC is a cornerstone technique for visualizing the presence and location of specific proteins (antigens) within tissue sections.[24]
This protocol is adapted for detecting key pathological markers in perfusion-fixed mouse brain sections.[24][25][26]
-
Tissue Preparation:
-
Antigen Retrieval (if necessary):
-
For some antibodies, heat-induced epitope retrieval (HIER) in a citrate buffer may be required to unmask the antigen.
-
-
Blocking:
-
Incubate sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-Aβ, anti-phospho-tau, anti-α-synuclein) in the antibody dilution buffer.
-
Incubate sections overnight at 4°C in a humidified chamber.[25]
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS.
-
Apply a nuclear counterstain (e.g., DAPI).
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Self-Validation: Include negative controls (omitting the primary antibody) to ensure the secondary antibody is not binding non-specifically. Use positive control tissue known to express the protein of interest to validate the antibody and protocol.
3.2 Quantifying Neuronal Health: High-Content Imaging (HCI)
HCI combines automated microscopy with sophisticated image analysis software to extract quantitative, multi-parametric data from cell cultures.[27][28][29][30]
Causality: HCI enables the high-throughput screening of compounds for neurotoxicity or neuroprotective effects by quantifying parameters like neurite outgrowth, cell number, and mitochondrial health in a single experiment.[27][28] This is particularly powerful when using iPSC-derived neurons in 384-well plates.[28][29]
Caption: High-Content Imaging (HCI) workflow for neurotoxicity screening.
3.3 Unraveling Molecular Landscapes: Proteomics and Transcriptomics
-
Mass Spectrometry (MS)-based Proteomics: This powerful technology allows for the large-scale identification and quantification of proteins and their post-translational modifications (PTMs) in complex samples like brain tissue or CSF.[31][32][33] Causality: MS proteomics can reveal alterations in protein networks and identify potential biomarkers associated with disease progression.[31][34] For example, it can be used to map phosphorylation patterns on tau or identify ubiquitinated proteins in aggregates.[33][35]
-
RNA-Sequencing (RNA-Seq): RNA-Seq provides a comprehensive snapshot of the transcriptome, allowing researchers to quantify gene expression, discover novel transcripts, and identify alternative splicing events.[36][37][38] Causality: Single-cell RNA-sequencing (scRNA-seq) is particularly revolutionary, as it can dissect the cellular heterogeneity of the brain and identify cell-type-specific responses to disease.[36][39][40] This helps to understand how different cells, like neurons and glia, contribute to the disease process.[39]
-
Tissue Lysis: Homogenize frozen brain tissue in a lysis buffer containing detergents and protease/phosphatase inhibitors to extract proteins.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA).
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent refolding.
-
Proteolytic Digestion: Digest proteins into smaller peptides using an enzyme like trypsin.[31]
-
Peptide Cleanup: Use solid-phase extraction (e.g., C18 desalting) to remove contaminants and concentrate the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[31]
Conclusion: An Integrated Approach for Future Breakthroughs
The study of neurodegenerative diseases is undergoing a paradigm shift, driven by the convergence of advanced cellular and animal models with high-throughput analytical technologies. By moving beyond simplistic models and embracing the complexity of patient-derived iPSCs, 3D organoids, and precisely engineered animal models, researchers can generate more translationally relevant data.[5][11]
The true power lies in an integrated approach. Findings from scRNA-seq in a mouse model can guide experiments in patient-derived neuronal co-cultures. Potential drug candidates identified through high-content screening can be validated in vivo. Proteomic analysis of post-mortem brain tissue can reveal novel targets to be investigated in organoid models.[33] This iterative cycle of discovery, validation, and refinement across multiple model systems holds the greatest promise for unraveling the complex mechanisms of neurodegeneration and, ultimately, delivering effective therapies to patients in need.
References
-
Advances in current in vitro models on neurodegenerative diseases. Frontiers in Bioengineering and Biotechnology. [Link]
-
Modeling neurodegenerative diseases with brain organoids: from development to disease applications. Frontiers in Cellular Neuroscience. [Link]
-
Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Translational Neurodegeneration. [Link]
-
Animal Models of Parkinson's Disease. Cold Spring Harbor Perspectives in Medicine. [Link]
-
CRISPR/Cas9 genome editing for neurodegenerative diseases. Neural Regeneration Research. [Link]
-
Experimental Cell Models for Investigating Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]
-
Immunohistochemistry (IHC) in mouse brain tissue. Bio-protocol. [Link]
-
Proteomics of neurodegenerative diseases: analysis of human post-mortem brain. Journal of Neurochemistry. [Link]
-
CRISPR in Neurodegenerative Diseases Treatment: An Alternative Approach to Current Therapies. International Journal of Molecular Sciences. [Link]
-
5 Key RNA Sequencing Techniques in Neuroscience. Technology Networks. [Link]
-
Brain Organoids For Modeling Neurodegenerative Diseases. Stanford University. [Link]
-
Alzheimer's Disease Mouse Models. Taconic Biosciences. [Link]
-
CRISPR/Cas9: a powerful genetic engineering tool for establishing large animal models of neurodegenerative diseases. Translational Neurodegeneration. [Link]
-
Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate Bio. [Link]
-
Mass Spectrometry-Based Proteomics and Peptidomics for Biomarker Discovery in Neurodegenerative Diseases. e-Century Publishing Corporation. [Link]
-
CRISPR/Cas9 Technology as a Modern Genetic Manipulation Tool for Recapitulating of Neurodegenerative Disorders in Large Animal Models. Molecular Biotechnology. [Link]
-
Alzheimer's Disease Research Models. Alzforum. [Link]
-
Modelling Neurodegeneration with Brain Organoids and Organ-on-Chip Technologies. MDPI. [Link]
-
Brain Organoids: A Breakthrough in Understanding Neurodegenerative Disorders. Ingenta Connect. [Link]
-
Parkinson's Disease: Exploring Different Animal Model Systems. International Journal of Molecular Sciences. [Link]
-
Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications. International Journal of Molecular Sciences. [Link]
-
Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research. Neuronal Signaling. [Link]
-
Animal models of Alzheimer’s disease: preclinical insights and challenges. ScienceOpen. [Link]
-
Advanced Cell Models Enable Neurodegenerative Disease Research. Lab Manager. [Link]
-
Mammalian Models in Alzheimer's Research: An Update. International Journal of Molecular Sciences. [Link]
-
CRISPR/Cas Genome Editing for Neurodegenerative Diseases: Mechanisms, Therapeutic Advances, and Clinical Prospects. Ingentium Magazine. [Link]
-
Animal Models of Parkinson's Disease (PD). Creative Animodel. [Link]
-
Genetic Animal Models of Parkinson's Disease. Progress in Neurobiology. [Link]
-
High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures. SLAS Discovery. [Link]
-
Modeling neurodegenerative diseases with brain organoids: from development to disease applications. Frontiers in Cellular Neuroscience. [Link]
-
Modeling neurodegenerative diseases with brain organoids: from development to disease applications. ResearchGate. [Link]
-
High-Content Analysis. BrainXell. [Link]
-
Brain processing, slicing and immunohistochemistry protocol. Aligning Science Across Parkinson's (ASAP). [Link]
-
Human Stem Cell Model Development for Neurodegenerative Diseases. Oxford Global. [Link]
-
Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons. Journal of Visualized Experiments. [Link]
-
Immunohistochemistry (IHC) Staining Mouse Brain Sections. Allen Institute for Neural Dynamics. [Link]
-
A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques. Frontiers in Neuroanatomy. [Link]
-
Proteomics of protein post-translational modifications implicated in neurodegeneration. Proteome Science. [Link]
-
In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular and Infection Microbiology. [Link]
-
Advances in Proteomic and Metabolomic Profiling of Neurodegenerative Diseases. Frontiers in Neurology. [Link]
-
How Single Cell RNA Sequencing is Unraveling the Mysteries of the Human Brain. Technology Networks. [Link]
-
Neurotoxicity Assays Using iPSC-Derived Neurons and High Content Imaging. Technology Networks. [Link]
-
RNA sequencing in post-mortem human brains of neuropsychiatric disorders. Molecular Psychiatry. [Link]
-
High-Content Screening of Primary Neurons: Ready for Prime Time. ACS Chemical Neuroscience. [Link]
-
Experimental Cell Models for Investigating Neurodegenerative Diseases. MDPI. [Link]
-
RNA-sequencing of the brain transcriptome implicates dysregulation of neuroplasticity, circadian rhythms and GTPase binding in bipolar disorder. Molecular Psychiatry. [Link]
-
Single Cell RNA-Seq in Neuroscience 101. Harvard Brain Science Initiative. [Link]
Sources
- 1. emulatebio.com [emulatebio.com]
- 2. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 3. Frontiers | Modeling neurodegenerative diseases with brain organoids: from development to disease applications [frontiersin.org]
- 4. Advanced Cell Models Enable Neurodegenerative Disease Research | Lab Manager [labmanager.com]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. Frontiers | Advances in current in vitro models on neurodegenerative diseases [frontiersin.org]
- 7. Experimental Cell Models for Investigating Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curescience.org [curescience.org]
- 9. mdpi.com [mdpi.com]
- 10. Modeling neurodegenerative diseases with brain organoids: from development to disease applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How Disease Models Advance Neurodegenerative Disease Research | StressMarq Biosciences Inc. [stressmarq.com]
- 13. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Parkinson’s Disease: Exploring Different Animal Model Systems | MDPI [mdpi.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Animal Models of Parkinson’s Disease (PD) – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 19. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 20. CRISPR/Cas9 genome editing for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CRISPR/Cas9 Technology as a Modern Genetic Manipulation Tool for Recapitulating of Neurodegenerative Disorders in Large Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
- 24. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 26. Neural Dynamics - Development [allenneuraldynamics.org]
- 27. High-Content Imaging and Analysis of 2D and 3D Neuronal Cultures Grown in Optimized Media | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. brainxell.com [brainxell.com]
- 30. High-Content Screening of Primary Neurons: Ready for Prime Time - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Proteomics of neurodegenerative diseases: analysis of human post‐mortem brain - PMC [pmc.ncbi.nlm.nih.gov]
- 32. e-century.us [e-century.us]
- 33. Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Advances in Proteomic and Metabolomic Profiling of Neurodegenerative Diseases [frontiersin.org]
- 35. Proteomics of protein post-translational modifications implicated in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 36. technologynetworks.com [technologynetworks.com]
- 37. RNA sequencing in post-mortem human brains of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. RNA-sequencing of the brain transcriptome implicates dysregulation of neuroplasticity, circadian rhythms and GTPase binding in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 39. How Single Cell RNA Sequencing is Unraveling the Mysteries of the Human Brain - Omics Empower [omicsempower.com]
- 40. Single Cell RNA-Seq in Neuroscience 101 - Harvard Brain Science Initiative [brain.harvard.edu]
Troubleshooting & Optimization
identifying and minimizing byproducts in imidazo[1,2-a]pyrazine reactions
Status: Operational | Tier: Level 2 Technical Support Subject: Minimizing Byproducts in Scaffold Construction Audience: Medicinal Chemists & Process Development Scientists
Overview
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Acalabrutinib). However, its synthesis is frequently plagued by "tarry" degradation products, stubborn non-dehydrated intermediates, and regioselectivity disputes between the ring nitrogens and the exocyclic amine.
This guide bypasses general textbook advice to address the specific failure modes of this reaction. It is divided into two workflows: Standard Condensation (2-aminopyrazine +
Workflow A: Standard Condensation (Hantzsch-type)
Reaction: 2-aminopyrazine +
Troubleshooting Ticket #1: "My LCMS shows a mass of [M+18] or [M+20] relative to the product."
Diagnosis: Stalled Dehydration (The "Hydroxy-Trap"). Unlike 2-aminopyridine, the pyrazine ring is electron-deficient, making the N1 nitrogen less nucleophilic. This often allows the reaction to proceed to the intermediate alcohol (hydroxy-dihydroimidazo[1,2-a]pyrazine) but fail to spontaneously dehydrate to the aromatic system.
-
M+18: The non-dehydrated intermediate (alcohol).
-
M+20: The hydrolyzed open-chain intermediate (rare, but possible).
Corrective Protocol:
-
Force Dehydration: Do not rely on reflux alone. Add a Brønsted acid catalyst.
-
Recommendation: Add 5–10 mol% HBr (48% aq) or p-TsOH to the reaction mixture.
-
-
Solvent Switch: If using Ethanol (EtOH), switch to 1,2-Dimethoxyethane (DME) or n-Butanol . Higher reflux temperatures facilitate water elimination.
-
Scavenge Water: Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap if scale permits.
Troubleshooting Ticket #2: "The reaction turned into black tar/polymer."
Diagnosis: Oxidative Degradation & Polymerization.
2-aminopyrazines are prone to oxidative degradation, and
Corrective Protocol:
-
The "Cold Start" Method: Do not combine reagents at reflux.
-
Dissolve 2-aminopyrazine in solvent.
-
Add
-haloketone at 0°C . -
Stir for 1 hour at RT before heating. This allows the initial N-alkylation (the kinetic step) to occur cleanly without thermal polymerization of the ketone.
-
-
Base Management: Avoid strong bases (NaOH, KOH) which promote haloketone polymerization. Use NaHCO₃ (solid) or DIPEA .
-
Inert Atmosphere: Strictly run under Nitrogen/Argon. Pyrazine radical cations can form in air, leading to oligomers.
Troubleshooting Ticket #3: Regioselectivity (N1 vs. Exocyclic Amine)
Diagnosis: Competitive Nucleophilicity.
While N1 (ring nitrogen) is the standard nucleophile, the exocyclic amine (
Visualizing the Divergence:
Figure 1: Mechanistic divergence in standard condensation. The "Hydroxy-Trap" (Yellow) is the most common failure point.
Workflow B: Groebke-Blackburn-Bienaymé (GBB)
Reaction: 2-aminopyrazine + Aldehyde + Isocyanide
Troubleshooting Ticket #4: "I have low yield and the isocyanide is gone."
Diagnosis: Isocyanide Hydrolysis (The Formamide Dead-End). In the presence of trace water, isocyanides hydrolyze to formamides, killing the stoichiometry. Alternatively, the imine intermediate hydrolyzes back to the aldehyde.
Corrective Protocol:
-
Dehydrating Agents: Add Trimethyl Orthoformate (TMOF) as a co-solvent or additive (1–2 equiv). This scavenges water and drives imine formation.
-
Catalyst Selection:
Troubleshooting Ticket #5: "The reaction is sluggish/incomplete."
Diagnosis: Poor Schiff Base Formation. The initial condensation of 2-aminopyrazine and the aldehyde is the rate-determining step for the GBB reaction. Electron-deficient pyrazines are poor nucleophiles for this step.
Corrective Protocol:
-
Pre-formation Step: Stir the amine and aldehyde with the catalyst for 30–60 minutes before adding the isocyanide.
-
Microwave Irradiation: GBB reactions respond exceptionally well to microwave heating (100–120°C for 20 mins), which overcomes the activation energy barrier for the [4+1] cycloaddition [2].
Optimized Experimental Protocols
Protocol A: High-Fidelity Condensation (Standard)
Best for: Large scale, simple ketones.
-
Dissolution: Dissolve 2-aminopyrazine (1.0 equiv) in DME (0.5 M).
-
Activation: Add
-haloketone (1.1 equiv) at 0°C . Stir 30 min. -
Cyclization: Add solid
(2.0 equiv). -
Dehydration: Heat to reflux (
).-
Checkpoint: Check LCMS after 2 hours.
-
If M+18 persists: Add 5 mol% p-TsOH and continue reflux for 2 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc/Water. The product often precipitates or is extracted into EtOAc.
Protocol B: Microwave-Assisted GBB
Best for: Library generation, diversity at C3 position.
-
Mix: In a microwave vial, combine 2-aminopyrazine (1.0 equiv), Aldehyde (1.0 equiv), and Isocyanide (1.1 equiv).
-
Solvent/Cat: Add MeOH (2 mL/mmol) and Iodine (
, 10 mol%). -
Reaction: Microwave at 100°C for 20 minutes.
-
Purification: Scavenge excess isocyanide with polymer-supported amine if necessary, or proceed directly to SCX (Strong Cation Exchange) cartridge purification.
Data & Solvent Compatibility
| Solvent | Temp Limit | Yield Impact | Notes |
| Ethanol (EtOH) | 78°C | Moderate | Good solubility, but often fails to drive dehydration (M+18 persists). |
| DME | 85°C | High | Excellent for solubilizing intermediates; higher boiling point aids dehydration. |
| Water | 100°C | Variable | "Green" synthesis possible [3], but high risk of hydrolysis byproducts. |
| DMF | 153°C | Low-Mod | Hard to remove; promotes polymerization of haloketones (Black Tar). |
Decision Tree for Troubleshooting
Figure 2: Diagnostic logic for imidazo[1,2-a]pyrazine synthesis failures.
References
-
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575. Link
-
Chauhan, S., Verma, P., & Srivastava, V. (2024).[2] Ultrasound-assisted C-H functionalization of ketones... synthesis of imidazo[1,2-a]pyridines in water.[2] Synlett, 35, 1899-1905.[2] Link
-
Baenziger, M., Durantie, E., & Mathes, C. (2017).[3] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49, 2266-2274.[3] Link
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
optimization of reaction conditions for imidazo[1,2-a]pyrazine synthesis
Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Scaffold
The imidazo[1,2-a]pyrazine core is a privileged scaffold in kinase inhibitor discovery (e.g., BTK, mTOR inhibitors). Its synthesis, while theoretically straightforward, often suffers from erratic yields, "tarry" side products, and regioselectivity challenges during late-stage functionalization.
This guide moves beyond textbook procedures to address the hidden variables that cause experiments to fail. It focuses on the two primary synthetic routes: the Condensation Method (2-aminopyrazine +
Module 1: The Condensation Route (Cyclization)
Standard Reaction: 2-aminopyrazine +
Troubleshooting Guide
Q1: My reaction mixture turns into a black tar with low conversion (<30%). What is happening?
Diagnosis: This is the classic "Alkylation vs. Cyclization" competition.
Mechanism: 2-aminopyrazine is weakly nucleophilic.
-
Buffer the System: Do not run this neat or with strong bases (e.g., NaOH). Use NaHCO₃ (1.5 - 2.0 equiv) in Ethanol or DME at reflux. The weak base neutralizes the HBr without rapidly degrading the electrophile.
-
The "Salt" Trick: If the
-haloketone is unstable, generate it in situ or use its hydrobromide salt form, which is often more stable than the free base.
Q2: I see the intermediate (N-alkylated species) by LC-MS, but it won't cyclize. Diagnosis: The dehydration step (ring closure) requires heat and often a Lewis acid or dehydrating agent if the thermodynamics are unfavorable. Solution:
-
Temperature: Ensure the reaction is at a vigorous reflux (
C). -
Add a Scavenger: Add molecular sieves (4Å) or a chemical dehydrating agent like HC(OMe)₃ (Trimethyl orthoformate) to drive the equilibrium toward the aromatic system.
Optimized Protocol: Buffered Condensation
-
Reagents: 2-aminopyrazine (1.0 equiv),
-bromoacetophenone (1.1 equiv), NaHCO₃ (2.0 equiv). -
Solvent: Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve 2-aminopyrazine and NaHCO₃ in EtOH.
-
Add
-bromoacetophenone portion-wise over 15 minutes at RT (prevents electrophile pooling). -
Heat to reflux for 4–6 hours.
-
Workup: Evaporate EtOH. Resuspend in EtOAc/Water. The product is often in the organic layer, but check the aqueous layer if the product is polar (protonated).
-
Module 2: The Groebke-Blackburn-Bienaymé (GBB) Route
Standard Reaction: 2-aminopyrazine + Aldehyde + Isocyanide
Troubleshooting Guide
Q3: The reaction works for 2-aminopyridine but fails for 2-aminopyrazine. Why? Diagnosis: Electronic deficiency. Mechanism: The pyrazine ring is significantly more electron-withdrawing than pyridine. This reduces the nucleophilicity of the exocyclic amine, making the initial Schiff base formation (imine formation with the aldehyde) the rate-determining bottleneck. Solution:
-
Pre-formation: Pre-stir the amine and aldehyde with the acid catalyst for 1 hour before adding the isocyanide.
-
Catalyst Switch: Switch from mild acids (AcOH) to stronger Lewis acids. Sc(OTf)₃ (5-10 mol%) or BF₃·OEt₂ are superior for electron-deficient amines [1].
Q4: I am getting low yields with aliphatic aldehydes. Diagnosis: Aliphatic imines are less stable and prone to hydrolysis or enolization. Solution:
-
Solvent Switch: Use 2,2,2-Trifluoroethanol (TFE) or Ethylene Glycol . TFE stabilizes the imine intermediate via hydrogen bonding.
-
Concentration: Run the reaction at high concentration (1.0 M) to favor intermolecular kinetics over hydrolysis.
Decision Tree: GBB Optimization
Figure 1: Decision matrix for optimizing the Groebke-Blackburn-Bienaymé reaction based on amine electronics.
Module 3: Regioselective Functionalization
Once the ring is formed, functionalizing it at the correct position is critical.
Q5: How do I selectively halogenate the C3 position vs. the C8 position? Answer: Regioselectivity is driven by the mechanism of attack (Electrophilic vs. Metallation).
-
C3 (Electrophilic Attack): The C3 position is the most electron-rich (highest HOMO coefficient). Treatment with NBS or NIS in mild solvents (ACN/DCM) exclusively targets C3 [2].
-
C8 (Metallation/Deprotonation): The C3-H bond is acidic, but if C3 is blocked (or if using a directing group), the C8 position (ortho to the bridgehead nitrogen) becomes the site of kinetic deprotonation.
-
Protocol: Use TMPMgCl[1]·LiCl (Knochel-Hauser Base) at -40°C to selectively magnesiate C8, followed by quenching with an electrophile (e.g., Iodine, Aldehydes) [3].
-
Q6: Pd-Catalyzed Cross-Couplings fail on my 3-halo-imidazo[1,2-a]pyrazine. Diagnosis: Catalyst Poisoning. The N1 and N4 nitrogens are excellent ligands for Palladium, often sequestering the catalyst. Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like XPhos or BrettPhos to prevent the Pd center from coordinating to the pyrazine nitrogens.
-
Base: Switch from carbonate bases to K₃PO₄ , which often improves turnover in nitrogen-rich heterocycles.
Visualization: Regioselectivity Map
Figure 2: Functionalization map detailing the dominant reaction pathways for each position on the scaffold.
Summary of Key Optimization Parameters
| Variable | Recommendation | Rationale |
| Solvent (Condensation) | Ethanol or DME | Protic solvents stabilize the transition state; DME allows higher temps. |
| Base (Condensation) | NaHCO₃ (Weak) | Neutralizes acid without degrading the |
| Catalyst (GBB) | Sc(OTf)₃ or BF₃·OEt₂ | Strong Lewis acids are required to activate the electron-poor pyrazine amine. |
| Solvent (GBB) | TFE or MeOH | TFE (Trifluoroethanol) strongly stabilizes imine intermediates. |
| C3-Halogenation | NIS/NBS in ACN | Fast, clean electrophilic aromatic substitution. |
| C8-Functionalization | TMP-bases (Li/Mg) | Kinetic deprotonation directed by ring nitrogens. |
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017).[2] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Link
-
Goossen, L. J., et al. (2023).[3] Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.[1][4] Chemical Science, 14, 11261-11266. Link
-
Bagdi, A. K., et al. (2022).[5] Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Optimization of Reaction Conditions. ACS Omega, 7(26), 22123–22135. Link
Sources
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C [pubs.rsc.org]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2- a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Enhance the Stability of 5-Chloroimidazo[1,2-A]pyrazine in Solution
Welcome to the technical support center for 5-Chloroimidazo[1,2-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound in solution during your experiments. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your results.
Understanding the Instability of 5-Chloroimidazo[1,2-A]pyrazine
The 5-Chloroimidazo[1,2-A]pyrazine molecule, while a valuable scaffold in medicinal chemistry, possesses inherent chemical features that can lead to instability in solution.[1][2][3] Understanding these potential degradation pathways is the first step in mitigating them. The primary sources of instability are rooted in the electrophilic nature of the pyrazine ring, further activated by the electron-withdrawing chloro substituent, and the inherent reactivity of the fused imidazole-pyrazine system.
The main degradation pathways to consider are:
-
Hydrolysis: The chloro group at the 5-position is susceptible to nucleophilic substitution by water or hydroxide ions, particularly under neutral to alkaline conditions. This can lead to the formation of the corresponding 5-hydroxy-imidazo[1,2-a]pyrazine derivative, which may have different biological activity and physical properties.
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light, especially UV radiation. This can involve complex radical-mediated reactions, leading to a variety of degradation products.
-
Oxidation: The electron-rich imidazo[1,2-a]pyrazine ring system can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can result in the formation of N-oxides or other oxidized species.
A foundational step in working with this compound is to understand its acid-dissociation constant (pKa). The predicted pKa of the parent imidazo[1,2-a]pyrazine is approximately 4.30.[4] This indicates that the compound will be protonated and more soluble in acidic solutions. This protonation can also influence its stability, as the electron density of the ring system is altered.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a gradual loss of my compound's concentration in my aqueous stock solution over time, even when stored in the dark. What is the likely cause and how can I prevent it?
Answer:
This is a classic sign of hydrolytic degradation. The chloro group on the pyrazine ring is likely undergoing nucleophilic substitution by water or hydroxide ions. The rate of this degradation is highly pH-dependent.
Diagnostic Workflow:
-
Measure the pH of your solution: Use a calibrated pH meter to determine the pH of your stock solution. If it is neutral or alkaline (pH ≥ 7), hydrolysis is the most probable cause.
-
Perform a preliminary pH stability study: Prepare small-scale solutions of your compound in buffers of different pH values (e.g., pH 3, 5, 7, and 9). Monitor the concentration of the parent compound over a set period (e.g., 24, 48, 72 hours) using a stability-indicating analytical method like HPLC-UV.
Solutions:
-
pH Adjustment: Based on your preliminary stability study, prepare your stock solutions in a buffer that provides the greatest stability, likely in the acidic range (pH 3-5). Citrate or acetate buffers are common choices.
-
Aprotic Solvents: If your experimental design allows, consider preparing your primary stock solution in a dry aprotic solvent such as DMSO or DMF and making fresh dilutions into your aqueous experimental medium immediately before use. Store the aprotic stock solution at -20°C or -80°C.
-
Temperature Control: Store all solutions, both stock and working, at the lowest practical temperature to slow down the rate of hydrolysis. Refrigeration (2-8°C) is a minimum, with freezing (-20°C or -80°C) being preferable for long-term storage.
Question 2: My solution of 5-Chloroimidazo[1,2-A]pyrazine is developing a yellow or brown tint, and I'm seeing unexpected peaks in my analytical chromatogram after leaving it on the benchtop. What's happening?
Answer:
This is likely due to a combination of photodegradation and/or oxidation. Exposure to ambient light and atmospheric oxygen can initiate degradation pathways.
Diagnostic Workflow:
-
Photostability Test: Prepare two sets of solutions. Wrap one set in aluminum foil to protect it from light and expose the other set to your typical laboratory lighting conditions. Analyze both sets at various time points to see if light exposure is the primary cause of degradation.
-
Oxidative Stress Test: To assess susceptibility to oxidation, you can perform a forced degradation study by adding a small amount of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1-3% H₂O₂), to your solution. Monitor for the appearance of new degradation peaks.
Solutions:
-
Light Protection: Always handle and store solutions of 5-Chloroimidazo[1,2-A]pyrazine in amber vials or by wrapping clear vials in aluminum foil. Minimize exposure to direct sunlight and fluorescent lighting.
-
Inert Atmosphere: For sensitive experiments or long-term storage, consider degassing your solvent by sparging with an inert gas like nitrogen or argon before preparing your solution. You can also overlay the headspace of your vial with the inert gas before sealing.
-
Antioxidants: The addition of a small amount of an antioxidant can help to quench radical species that may initiate or propagate degradation. Common antioxidants for pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice and concentration of the antioxidant should be validated to ensure it doesn't interfere with your assay.
Question 3: I'm performing a cell-based assay, and the biological activity of my compound seems to be inconsistent between experiments. Could this be a stability issue?
Answer:
Yes, inconsistent biological activity is a common consequence of compound instability in cell culture media. The complex composition of cell culture media (containing salts, amino acids, vitamins, and bicarbonate) and the physiological conditions (37°C, 5% CO₂) can accelerate degradation.
Diagnostic Workflow:
-
Stability in Media: Prepare a solution of your compound in the specific cell culture medium you are using. Incubate it under your standard assay conditions (37°C, 5% CO₂) for the duration of your experiment. Sample at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound by HPLC or LC-MS.
-
Control for Adsorption: In parallel, run a control without cells to determine if the loss of compound is due to degradation or non-specific binding to the plasticware.
Solutions:
-
Fresh Preparations: Always prepare fresh dilutions of your compound in cell culture media immediately before each experiment. Avoid freeze-thaw cycles of aqueous solutions.
-
Minimize Incubation Time: If possible, design your experiments to minimize the time the compound is in the culture medium.
-
Serum-Free Conditions (if possible): If your cell line permits, consider performing the initial compound treatment in serum-free media, as serum components can sometimes contribute to degradation. Add serum back at a later time point if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for long-term storage of 5-Chloroimidazo[1,2-A]pyrazine?
A1: For long-term storage, it is recommended to store the compound as a dry solid at -20°C or below, protected from light and moisture. If a stock solution is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF, and store at -20°C or -80°C under an inert atmosphere.
Q2: How should I prepare my solutions for daily use?
A2: For daily use, it is best to make fresh dilutions from your concentrated aprotic stock solution into your final aqueous buffer or medium. If an aqueous stock is required, prepare it in a validated, stability-promoting acidic buffer and store it at 2-8°C for a limited, predetermined period.
Q3: Are there any incompatible excipients or reagents I should avoid?
A3: Avoid strongly basic conditions and nucleophilic reagents, as they can readily displace the chloro substituent. Be cautious with excipients that may contain reactive impurities, such as peroxides in some polymers. Always use high-purity solvents and reagents.
Q4: What analytical methods are suitable for monitoring the stability of 5-Chloroimidazo[1,2-A]pyrazine?
A4: A stability-indicating HPLC method with UV or mass spectrometric (MS) detection is the gold standard. The method should be able to resolve the parent compound from its potential degradation products. Developing such a method often involves performing forced degradation studies to generate these products.[5][6][7][8][9]
Q5: How do I perform a forced degradation study?
A5: Forced degradation studies involve subjecting the compound to harsh conditions to intentionally induce degradation.[5][6][7][8][9] This helps to identify potential degradation products and develop a stability-indicating analytical method. Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C)
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Heating the solid compound (e.g., at 105°C)
-
Photodegradation: Exposing the solution to UV and visible light as per ICH Q1B guidelines.[10]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
-
Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 4.0 with citric acid or sodium citrate. Filter the buffer through a 0.22 µm filter.
-
Degassing (Optional but Recommended): Sparge the buffer with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Accurately weigh the required amount of 5-Chloroimidazo[1,2-A]pyrazine and dissolve it in the prepared pH 4.0 citrate buffer to the desired concentration.
-
Storage: Store the solution in an amber glass vial at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C.
Protocol 2: Preliminary Photostability Assessment
-
Solution Preparation: Prepare a solution of 5-Chloroimidazo[1,2-A]pyrazine in your intended experimental solvent.
-
Sample Division: Divide the solution into two identical amber vials. Wrap one vial completely in aluminum foil (the "dark control").
-
Exposure: Place both vials side-by-side on a laboratory bench under normal ambient lighting conditions for a defined period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, take an aliquot from each vial and analyze by HPLC-UV. Compare the peak area of the parent compound in the light-exposed sample to the dark control. A significant decrease in the peak area of the light-exposed sample indicates photosensitivity.
Visualizations
Caption: Potential degradation pathways of 5-Chloroimidazo[1,2-A]pyrazine.
Caption: Troubleshooting workflow for enhancing stability.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| pH of Aqueous Solutions | 3.0 - 5.0 | The predicted pKa of the parent compound is ~4.30, suggesting greater stability in acidic conditions where the molecule is protonated and less susceptible to nucleophilic attack by hydroxide. |
| Storage Temperature | Solid: ≤ -20°CAprotic Stock: ≤ -20°CAqueous Stock: 2-8°C (short-term) or ≤ -20°C (long-term) | Lower temperatures reduce the rate of all chemical degradation reactions. |
| Light Exposure | Avoid direct sunlight and UV sources. Use amber vials or foil wrapping. | Aromatic heterocyclic compounds are often susceptible to photodegradation. |
| Atmosphere | For maximum stability, use degassed solvents and an inert atmosphere (N₂ or Ar). | Minimizes oxidative degradation. |
References
-
Forced degradation behavior of two-drug combinations: Isolation and characterization of major degradation products by LC-MS. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 30, 2026, from [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. (2008). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). TSI Journals. Retrieved January 30, 2026, from [Link]
-
Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved January 30, 2026, from [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2018). Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]
- WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents. (n.d.). Google Patents.
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα. an In Silico Insight. (2021). PubMed. Retrieved January 30, 2026, from [Link]
-
Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. (2018). PubMed. Retrieved January 30, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). ResearchGate. Retrieved January 30, 2026, from [Link]
-
N-Halo Reagents: Modern Synthetic Approaches for Heterocyclic Synthesis. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]
-
A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. (2022). PubMed. Retrieved January 30, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. Retrieved January 30, 2026, from [Link]
- WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS. (n.d.). Google Patents.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 30, 2026, from [Link]
-
Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2023). Frontiers. Retrieved January 30, 2026, from [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (2015). UCL Discovery. Retrieved January 30, 2026, from [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved January 30, 2026, from [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (2023). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2010). Semantic Scholar. Retrieved January 30, 2026, from [Link]
-
Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (2017). MDPI. Retrieved January 30, 2026, from [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014). ScienceDirect. Retrieved January 30, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved January 30, 2026, from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (2003). Chemical Papers. Retrieved January 30, 2026, from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2012). LCGC North America. Retrieved January 30, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. (2023). PubMed. Retrieved January 30, 2026, from [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). PubMed. Retrieved January 30, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Resolving Ambiguous Spectroscopic Data of 5-Chloroimidazo[1,2-A]pyrazine Derivatives
Welcome to the technical support center for the characterization of 5-Chloroimidazo[1,2-A]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of spectroscopic data interpretation for this important class of heterocyclic compounds. The inherent electronic properties and potential for isomerism in these molecules can often lead to ambiguous or challenging-to-interpret spectroscopic results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving these ambiguities and ensuring the structural integrity of your synthesized compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the spectroscopic analysis of 5-Chloroimidazo[1,2-A]pyrazine derivatives.
FAQ 1: Why do my 1H NMR signals for the pyrazine ring protons appear as broad singlets instead of the expected doublets?
This is a frequently observed phenomenon and can arise from several factors:
-
Quadrupolar Relaxation: The nitrogen atoms in the pyrazine ring possess a nuclear quadrupole moment. This can lead to efficient relaxation of adjacent protons, causing signal broadening. The effect is often more pronounced for protons in close proximity to the nitrogen atoms.
-
Intermediate Exchange Processes: If your molecule is undergoing conformational changes or tautomerization on a timescale comparable to the NMR experiment, the observed signals will be an average of the different environments, leading to broadening.
-
Solvent Effects: The choice of solvent can influence the degree of protonation of the nitrogen atoms and hydrogen bonding, which in turn can affect the relaxation rates and chemical shifts of the pyrazine protons.
Troubleshooting Tip: Try acquiring the spectrum at a lower temperature. This can slow down exchange processes, potentially sharpening the signals and revealing the expected coupling patterns. Additionally, using a different deuterated solvent might alter the electronic environment and reduce broadening.
FAQ 2: I'm struggling to definitively assign the 13C NMR signals for the carbon atoms in the imidazo[1,2-a]pyrazine core, especially the carbon bearing the chlorine atom.
Ambiguity in 13C NMR assignments is a common hurdle. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the heterocyclic system significantly influences the chemical shifts.
-
Influence of Chlorine: The chlorine atom typically causes a significant downfield shift for the carbon it is directly attached to (the α-effect). However, its effect on adjacent and more distant carbons (β and γ effects) can be more variable and less predictable.[1]
-
Overlapping Signals: The chemical shifts of the quaternary carbons in the fused ring system can be very close, leading to overlapping signals that are difficult to assign from a simple 1D 13C NMR spectrum.
Troubleshooting Tip: The most effective way to resolve these ambiguities is through two-dimensional (2D) NMR experiments. Specifically, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable.[2] An HSQC spectrum will correlate each proton to its directly attached carbon, while an HMBC spectrum will show correlations between protons and carbons that are two or three bonds away. This network of correlations provides unambiguous assignments.
FAQ 3: My mass spectrometry data shows an M+2 peak with roughly one-third the intensity of the molecular ion peak. Is this an impurity?
No, this is a characteristic isotopic pattern for a molecule containing a single chlorine atom. Chlorine has two stable isotopes: 35Cl (approximately 75.8% natural abundance) and 37Cl (approximately 24.2% natural abundance). Therefore, a molecule containing one chlorine atom will exhibit two molecular ion peaks: one for the molecule with 35Cl (M) and another for the molecule with 37Cl (M+2), with their relative intensities reflecting the natural abundance of the isotopes (approximately 3:1). This isotopic pattern is a strong piece of evidence for the successful incorporation of a chlorine atom into your molecule.
FAQ 4: I have synthesized a substituted 5-Chloroimidazo[1,2-A]pyrazine, but the UV-Vis absorption spectrum is different from what I expected based on the parent scaffold. Why?
The UV-Vis absorption properties of imidazo[1,2-a]pyrazines are highly sensitive to the nature and position of substituents on the aromatic core.[3][4]
-
Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups can significantly alter the energy of the π-π* and n-π* electronic transitions, leading to shifts in the absorption maxima (λmax).
-
Solvent Polarity: The polarity of the solvent can also influence the electronic transitions, causing solvatochromic shifts in the absorption spectrum.
Troubleshooting Tip: To understand the electronic effects of your specific substituents, it can be helpful to compare your spectrum to literature data for similarly substituted imidazo[1,2-a]pyrazines. If available, computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the UV-Vis spectrum and aid in its interpretation.[5]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific spectroscopic challenges.
Guide 1: Distinguishing Between Positional Isomers
The synthesis of substituted 5-Chloroimidazo[1,2-A]pyrazines can sometimes lead to the formation of positional isomers. For example, a substituent intended for the C-8 position might also react at the C-6 position. Distinguishing between these isomers is critical for accurate structure elucidation.
Workflow for Isomer Differentiation
Caption: Workflow for differentiating positional isomers.
Step-by-Step Protocol: Using 2D NMR for Isomer Identification
-
Acquire High-Resolution 1D Spectra: Obtain high-quality 1H and 13C NMR spectra. Ensure good signal-to-noise and resolution.
-
Run a COSY Experiment: A Correlation Spectroscopy (COSY) experiment will reveal which protons are spin-coupled to each other. This is crucial for identifying the proton spin systems within your molecule.
-
Perform an HSQC Experiment: The Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton to its directly attached carbon. This allows for the unambiguous assignment of protonated carbons.
-
Execute an HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the key to distinguishing isomers. It shows correlations between protons and carbons that are two or three bonds away.
-
Causality: The pattern of these long-range correlations is unique to each isomer. For instance, a proton on a substituent will show a correlation to the carbon atom of the imidazopyrazine core it is attached to, as well as to the adjacent carbons. By carefully analyzing these correlations, you can piece together the connectivity of the molecule and definitively identify the correct isomer.
-
-
Consider a NOESY/ROESY Experiment: If HMBC data is still ambiguous, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide information about the spatial proximity of protons. This can be particularly useful for confirming the position of substituents.
Guide 2: Resolving Ambiguities in Mass Spectrometry Fragmentation
While the molecular ion peak in mass spectrometry is crucial for confirming the molecular weight, the fragmentation pattern can provide valuable structural information. However, the fragmentation of heterocyclic systems can be complex.
Common Fragmentation Pathways for Imidazo[1,2-a]pyrazines
The fragmentation of the imidazo[1,2-a]pyrazine core often involves the cleavage of the imidazole or pyrazine ring.[6] Common losses include molecules like HCN, N2, and fragments from substituents. The presence of a chlorine atom will also influence the fragmentation, with the loss of a chlorine radical or HCl being possible pathways.
Troubleshooting Ambiguous Fragmentation Patterns
-
High-Resolution Mass Spectrometry (HRMS): If possible, obtain HRMS data. This will provide the exact mass of the molecular ion and fragment ions, allowing you to determine their elemental composition. This is invaluable for proposing and validating fragmentation pathways.
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific ion (e.g., the molecular ion) is isolated and then fragmented. This allows you to study the fragmentation of a single species without interference from other ions in the spectrum, simplifying the interpretation.
-
Comparison with Analogs: If you have synthesized a series of related compounds, comparing their fragmentation patterns can help you identify common fragmentation pathways and understand the influence of different substituents.
Guide 3: Leveraging Computational Chemistry for Spectral Assignment
When experimental data is insufficient to resolve ambiguities, computational methods can be a powerful tool.[7]
Workflow for Computational NMR Prediction
Caption: Workflow for computational NMR chemical shift prediction.
Step-by-Step Protocol for GIAO-DFT Chemical Shift Calculation
-
Generate 3D Structures: Create 3D models of your possible isomers.
-
Conformational Search: For flexible molecules, perform a conformational search to identify the lowest energy conformers.
-
Geometry Optimization: Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).
-
NMR Shielding Calculation: Using the optimized geometries, calculate the NMR isotropic shielding constants using the Gauge-Including Atomic Orbital (GIAO) method with DFT.[5][8]
-
Chemical Shift Prediction: Convert the calculated shielding constants to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
-
Compare with Experimental Data: Compare the predicted 1H and 13C chemical shifts for each isomer with your experimental data. The isomer whose predicted spectrum most closely matches the experimental spectrum is the most likely correct structure.
Trustworthiness of the Method: This protocol is self-validating. A good correlation between the predicted and experimental spectra for one isomer, and a poor correlation for the others, provides strong evidence for the correct structural assignment.
III. Data Summary Tables
Table 1: Typical 1H NMR Chemical Shift Ranges (ppm) for the 5-Chloroimidazo[1,2-a]pyrazine Core
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
| H-2 | 7.8 - 8.2 | s | |
| H-3 | 7.6 - 8.0 | s | |
| H-6 | 8.0 - 8.5 | d | |
| H-8 | 8.8 - 9.2 | d | May be a broad singlet due to quadrupolar relaxation. |
Note: These are approximate ranges and can be influenced by substituents and solvent.
Table 2: Typical 13C NMR Chemical Shift Ranges (ppm) for the 5-Chloroimidazo[1,2-a]pyrazine Core
| Carbon | Chemical Shift Range (ppm) | Notes |
| C-2 | 115 - 125 | |
| C-3 | 110 - 120 | |
| C-5 | 140 - 150 | Directly attached to chlorine, significant downfield shift. |
| C-6 | 120 - 130 | |
| C-8 | 135 - 145 | |
| C-8a | 145 - 155 | Quaternary carbon. |
Note: These are approximate ranges and can be influenced by substituents and solvent.
IV. References
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
-
Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35695–35706. [Link]
-
Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
ResearchGate. (2025). Imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile. Retrieved from [Link]
-
MDPI. (2023). Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine: Luminescence and Structural Dependence. MDPI. [Link]
-
RSC Publishing. (n.d.). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. Retrieved from [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81428–81469. [Link]
-
ResearchGate. (2025). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
National Institutes of Health. (2008). NMR and EPR Studies of Chloroiron(III) Tetraphenylchlorin and Its Complexes with Imidazoles and Pyridines of Widely Differing Basicities. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. Retrieved from [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Influence of Chlorinating Agents on the Formation of Stable Biomarkers in Hair for the Retrospective Verification of Exposure. Analytical Chemistry, 95(1), 229–236. [Link]
-
MDPI. (2023). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. MDPI. [Link]
-
YouTube. (2018). MS fragmentation patterns. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. Retrieved from [Link]
-
PubMed. (n.d.). Chlorpromazine interaction with phosphatidylserines: a (13)C and (31)P solid-state NMR study. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
Structure Elucidation by NMR. (2016). Indirect visualization of chlorine isotope shift on 13C nuclei. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Functionalization of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyrazines. This versatile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, precise control over the position of functionalization is critical for tuning pharmacological activity and is a common challenge in the laboratory.
This guide is structured to address the specific issues you may encounter during your synthetic campaigns. We will move from foundational principles of reactivity to detailed troubleshooting for common functionalization reactions.
I. Frequently Asked Questions (FAQs): Understanding the Basics of Reactivity
Before delving into specific protocols, it's crucial to understand the inherent reactivity of the imidazo[1,2-a]pyrazine core.
Q1: What are the most reactive positions on the imidazo[1,2-a]pyrazine ring system and why?
A1: The reactivity of the imidazo[1,2-a]pyrazine scaffold is dictated by the electron distribution across the bicyclic system. The imidazole ring is generally more electron-rich than the pyrazine ring, making it more susceptible to electrophilic attack.
-
C3-Position: This is the most common site for electrophilic substitution and many C-H functionalization reactions.[5] The intermediate formed by electrophilic attack at C3 is more stable because it allows the pyrazine ring to maintain its aromaticity.[5]
-
Pyrazine Ring (C5, C6, C8): These positions are less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring. Functionalization at these sites often requires more forcing conditions or directed metalation strategies.[6]
Q2: How do substituents on the core affect regioselectivity?
A2: Existing substituents play a significant role in directing subsequent functionalization:
-
Electron-Donating Groups (EDGs): EDGs on the pyrazine ring can activate it towards electrophilic attack, but functionalization on the imidazole ring, particularly at C3, often still dominates.
-
Electron-Withdrawing Groups (EWGs): EWGs on the pyrazine ring further deactivate it, reinforcing the preference for functionalization at the C3 position.
-
Directing Groups: A directing group, such as an amino group at C3, can facilitate regioselective C-H arylation at the C6 position through a concerted metalation-deprotonation (CMD) mechanism.[6]
Q3: What role do computational calculations play in predicting regioselectivity?
A3: Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the most likely sites of functionalization. By calculating pKa values and nitrogen basicities, researchers can rationally design experiments for regioselective metalations and other reactions.[7][8] This approach can save significant experimental time and resources by predicting the thermodynamically favored products.[7][8]
II. Troubleshooting Guides for Common Functionalization Reactions
This section provides a question-and-answer-style troubleshooting guide for specific experimental challenges.
Electrophilic Halogenation
Q: My bromination of an unsubstituted imidazo[1,2-a]pyrazine is giving me a mixture of products, with the major product being the 3-bromo derivative, but I'm also seeing some di-brominated species. How can I improve selectivity for the mono-brominated product?
A: This is a common issue when using powerful brominating agents like Br₂. The initial product, 3-bromoimidazo[1,2-a]pyrazine, is still relatively activated and can undergo a second bromination.
Troubleshooting Steps:
-
Milder Reagents: Switch to a less reactive brominating agent such as N-bromosuccinimide (NBS). This will often provide higher selectivity for mono-halogenation.
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of 1.0-1.1 equivalents is recommended to minimize over-halogenation.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the reaction rate and improve selectivity.
-
Alternative Methods: Consider transition-metal-free halogenation methods, for instance, using sodium bromite (NaBrO₂) as the halogen source, which can offer high regioselectivity for the C3 position.[9][10]
Experimental Protocol: Regioselective C3-Bromination using NBS
-
Dissolve the imidazo[1,2-a]pyrazine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equiv) portion-wise over 15-20 minutes.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Directed Ortho-Metalation and C-H Functionalization
Q: I am trying to achieve C6-arylation of a 3-aminoimidazo[1,2-a]pyrazine using a palladium catalyst, but I am observing competing C5-arylation. How can I enhance the C6 selectivity?
A: Achieving high regioselectivity in the direct arylation of the pyrazine ring can be challenging. The key is to employ conditions that favor a concerted metalation-deprotonation (CMD) pathway, which is sensitive to the choice of ligand, base, and solvent.[6]
Troubleshooting Steps & Causality:
-
Choice of Base and Additive: The combination of a carbonate base (e.g., K₂CO₃) and pivalic acid (PivOH) as an additive is often crucial for high C6 selectivity.[6] The pivalate anion acts as a proton shuttle in the CMD mechanism, facilitating the regioselective deprotonation at the C6 position.
-
Solvent Effects: Toluene is often a good solvent choice for these reactions.[6] The polarity of the solvent can influence the aggregation state of the catalyst and the efficiency of the CMD pathway.
-
Palladium Catalyst and Ligand: While some direct arylations can be performed ligand-free, the use of specific phosphine ligands can influence the selectivity and efficiency of the catalytic cycle.[11]
Data Summary: Optimizing C6-Arylation
| Catalyst | Base | Additive | Solvent | C6:C5 Selectivity | Reference |
| Pd(OAc)₂ | K₂CO₃ | PivOH | Toluene | >95:5 | [6] |
| Pd(OAc)₂ | Cs₂CO₃ | None | Dioxane | Lower Selectivity | [6] |
| PdCl₂(dppf) | K₂CO₃ | PivOH | Toluene | Moderate Selectivity | [6] |
Diagram: Concerted Metalation-Deprotonation (CMD) Workflow
Caption: Workflow for C6-selective arylation via CMD.
Metalation using Organometallic Bases
Q: I am attempting a regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine. Depending on the base I use, I get different isomers. Can you explain this and guide me on how to control the outcome?
A: The regioselectivity of metalation on the imidazo[1,2-a]pyrazine core is highly dependent on the organometallic base used, reflecting a switch between kinetic and thermodynamic control.
Key Insights:
-
Kinetic Deprotonation (TMPMgCl·LiCl): Using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at low temperatures (e.g., -60 °C) typically results in deprotonation at the most acidic C-H bond, which is at the C3 position. This is the kinetically favored product.[7][8]
-
Thermodynamic Deprotonation (TMP₂Zn·2MgCl₂·2LiCl): In contrast, a mixed zinc/magnesium base like TMP₂Zn·2MgCl₂·2LiCl can lead to a regioselectivity switch.[7][8] This base can initially deprotonate at C3, but the resulting organometallic intermediate can equilibrate to the more thermodynamically stable C5-metalated species.[7][8]
Diagram: Kinetically vs. Thermodynamically Controlled Metalation
Caption: Regioselectivity in metalation is base-dependent.
Experimental Protocol: Selective C5-Zinccation
-
To a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous THF, add TMP₂Zn·2MgCl₂·2LiCl (0.55 equiv) at -20 °C.
-
Stir the mixture for 15 minutes at -20 °C.
-
Quench the reaction with your desired electrophile (e.g., I₂, PhCHO).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work up the reaction with aqueous ammonium chloride and extract the product.
-
Purify by column chromatography.
III. Concluding Remarks
Mastering the regioselective functionalization of imidazo[1,2-a]pyrazines is an attainable goal with a solid understanding of the scaffold's electronic properties and the careful selection of reagents and reaction conditions. This guide provides a starting point for troubleshooting common issues. Always remember to meticulously analyze your reaction outcomes and consult the primary literature for the most up-to-date methodologies.
IV. References
-
C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC Publishing. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC. [Link]
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry. [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. NIH. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
Research on heterocyclic compounds. X.-Imidazo[1,2-a]pyrazine derivatives: synthesis and antiinflammatory activity. PubMed. [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
workup procedures to remove impurities from 5-Chloroimidazo[1,2-A]pyrazine
Welcome to the technical support center for the synthesis and purification of 5-Chloroimidazo[1,2-A]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the workup and purification of this important heterocyclic compound, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After the initial reaction workup, my crude 5-Chloroimidazo[1,2-A]pyrazine is a dark, oily residue. How can I effectively isolate the solid product?
This is a common issue, often arising from residual high-boiling solvents like DMF or the formation of polymeric byproducts. The key is a systematic liquid-liquid extraction to remove baseline impurities before attempting crystallization or chromatography.
Expert Insight: The imidazo[1,2-a]pyrazine core is basic. This property can be exploited to move your desired product between aqueous and organic layers, leaving non-basic impurities behind.
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. Your product, being basic, will protonate and move into the aqueous layer. Most non-basic, organic-soluble impurities will remain in the organic layer.
-
Separation: Carefully separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH), until the pH is basic (pH > 8). This will deprotonate your product, causing it to precipitate if it has low aqueous solubility at that pH, or prepare it for back-extraction.
-
Back-Extraction: Extract the now neutral product back into an organic solvent (DCM or EtOAc), performing this extraction three times to maximize recovery.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This should yield a cleaner, solid crude product.
Q2: My NMR analysis shows the presence of unreacted 2-amino-3-chloropyrazine. What is the most efficient way to remove this starting material?
The starting material, 2-amino-3-chloropyrazine, has different polarity and basicity compared to the bicyclic product, which can be leveraged for its removal. While flash chromatography is an option, a well-designed extraction or a carefully chosen recrystallization solvent can often be more efficient on a larger scale.
Comparative Workup Strategies
| Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Differential basicity. The aminopyrazine is more basic than the imidazopyrazine. | Scalable, cost-effective. | May require careful pH control to achieve selectivity. |
| Flash Chromatography | Differential polarity. The product is generally less polar than the starting amine. | High resolution, good for removing multiple impurities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | Differential solubility. | Can yield highly pure material in one step. | Requires finding a suitable solvent system where the impurity is much more soluble than the product. |
Recommended Protocol: Flash Column Chromatography
For high purity, flash chromatography is often the most reliable method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For instance, begin with 10% EtOAc in hexanes and gradually increase the polarity to 30-50% EtOAc. The less polar product should elute before the more polar aminopyrazine starting material.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.
Q3: I am observing what appears to be a regioisomer or a di-substituted byproduct in my mass spectrometry results. How can I separate these from my target 5-Chloroimidazo[1,2-A]pyrazine?
The formation of regioisomers or undesired side-products is a known challenge in the synthesis of substituted imidazo[1,2-a]pyrazines.[1] Separation of these closely related compounds often requires high-resolution techniques.
Expert Insight: Isomers can be notoriously difficult to separate due to their similar physical properties. High-performance liquid chromatography (HPLC) or careful flash chromatography with a shallow solvent gradient are the preferred methods.
Workflow for Isomer Separation
Caption: Workflow for the separation of isomers.
Step-by-Step Protocol for Isomer Separation by Flash Chromatography
-
Sample Preparation: Adsorb the crude mixture onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel, ensuring it is well-compacted.
-
Elution: Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes).
-
Gradient: Increase the polarity of the eluent very slowly (e.g., 1% increments of ethyl acetate every few column volumes).
-
Fraction Collection: Collect small fractions and analyze each by TLC or LC-MS.
-
Combine and Concentrate: Combine the fractions that contain the pure desired isomer and concentrate under reduced pressure.
Q4: What is a reliable method for the final purification of 5-Chloroimidazo[1,2-A]pyrazine to achieve high purity for analytical or biological testing?
Recrystallization is an excellent final step to obtain highly pure, crystalline material, provided a suitable solvent system can be identified.
Expert Insight: The ideal recrystallization solvent (or solvent pair) will dissolve the compound when hot but have low solubility when cold. The impurities should either be insoluble in the hot solvent or remain in the cold solvent.
Recrystallization Protocol
-
Solvent Screening: Test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes) to find a suitable system.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
General Purification Workflow Diagram
Caption: A general workflow for the purification of 5-Chloroimidazo[1,2-A]pyrazine.
References
- JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
- Sayer, J. R., Walldén, K., Pesnot, T., Campbell, F., Gane, P. J., Simone, M., Koss, H., Buelens, F., Boyle, T. P., & Selwood, D. L. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(21), 5087-5092.
- RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- INDOFINE Chemical Company. (n.d.). 5-CHLOROIMIDAZO[1,2-a]PYRAZINE.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
Sources
Validation & Comparative
head-to-head comparison of imidazo[1,2-a]pyrazine vs imidazo[1,2-a]pyridine scaffolds
Executive Summary: The Scaffold Trade-Off
In medicinal chemistry, the choice between imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine is rarely arbitrary; it is a strategic decision driven by the need to balance potency, solubility, and metabolic stability.
-
Imidazo[1,2-a]pyridine is the "classic" lipophilic scaffold, famous for its role in drugs like Zolpidem . It offers excellent membrane permeability and high affinity for hydrophobic pockets but often suffers from poor aqueous solubility and CYP-mediated oxidation.
-
Imidazo[1,2-a]pyrazine is the "polar alternative," frequently employed in kinase inhibitor discovery (e.g., PI3K, c-Met, JAK inhibitors ). The additional nitrogen atom lowers the pKa of the bridgehead nitrogen, significantly reduces lipophilicity, and improves water solubility. However, it introduces a new metabolic liability: susceptibility to cytosolic Aldehyde Oxidase (AO) .
This guide provides a data-driven comparison to assist in scaffold selection during hit-to-lead optimization.
Physicochemical Profile: Head-to-Head
The introduction of the second nitrogen atom in the pyrazine ring drastically alters the electronic landscape of the bicycle.
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine | Impact on Drug Design |
| Core Structure | Pyrazine has N at pos 4 (fused ring).[1][2] | ||
| Bridgehead N pKa | ~5.0 - 6.0 (Moderately Basic) | ~3.6 (Weakly Basic) | Pyrazine is less likely to be protonated at physiological pH, affecting binding interactions involving N1. |
| LogP (Lipophilicity) | Higher (More Lipophilic) | Lower (More Polar) | Pyrazine improves thermodynamic solubility but may reduce passive permeability. |
| H-Bond Acceptors | 2 (N1, N4-equivalent is C) | 3 (N1, N4) | Pyrazine offers an additional vector for H-bonding in the solvent front or active site. |
| Metabolic Risk | CYP450 (Oxidation) | Aldehyde Oxidase (AO) + CYP | Pyrazine is an electron-deficient ring prone to nucleophilic attack by AO (at C3/C5/C8). |
| Fluorescence | Moderate | High (Red-shifted) | Pyrazine derivatives often exhibit strong fluorescence (emission ~450-550 nm), useful for probes. |
Critical Insight: The pKa drop from ~5.6 to ~3.6 upon switching to pyrazine means the scaffold remains neutral in the lysosome (pH 4.5-5.0), potentially avoiding lysosomal trapping, a common issue with basic amines.
Synthetic Accessibility & Pathways
Both scaffolds are "privileged structures" accessible via robust, parallel chemistries. This allows for rapid library generation using shared intermediates.
A. The Condensation Route (Hantzsch-type)
The most common method involves condensing a 2-aminoheterocycle with an
-
Conditions: Ethanol/Reflux or NaHCO3/H2O.
-
Observation: 2-aminopyrazine is generally less nucleophilic than 2-aminopyridine, often requiring harsher conditions or Lewis acid catalysis.
B. Groebke-Blackburn-Bienaymé (GBB) Reaction
A powerful multicomponent reaction (MCR) for 3-amino substituted derivatives.
Medicinal Chemistry Strategy: DMPK & Toxicity
Metabolic Stability: The "AO" Trap
While switching to imidazo[1,2-a]pyrazine improves solubility, it often introduces instability due to Aldehyde Oxidase (AO) .
-
Mechanism: AO attacks electron-deficient heterocycles at the carbon adjacent to the nitrogen.
-
Vulnerable Sites: C3, C5, and C8 positions.
-
Mitigation Strategy:
-
Block the Spot: Introduce a small group (Me, F, Cl) at C3 or C8 to sterically hinder AO.
-
Electronic Tuning: Add electron-donating groups (EDGs) to the ring to reduce electrophilicity.
-
Selectivity (Kinase Inhibitors)[5]
-
Imidazo[1,2-a]pyridine: Often binds to the hinge region via N1 (acceptor). The C3 position vectors into the solvent-exposed region.
-
Imidazo[1,2-a]pyrazine: The extra N4 can form repulsive interactions if the pocket is tight, or attractive water-mediated bridges. This is often exploited to gain selectivity between kinase isoforms (e.g., PI3K
vs PI3K ).
Experimental Protocols
Protocol A: General Synthesis via Condensation
Objective: Synthesize 2-phenylimidazo[1,2-a]pyrazine.
-
Reactants: Dissolve 2-aminopyrazine (1.0 equiv, 10 mmol) and 2-bromoacetophenone (1.1 equiv, 11 mmol) in Ethanol (20 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup:
-
Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).
-
Validation: 1H NMR (DMSO-d6) should show the characteristic imidazole proton singlet at ~8.5-9.0 ppm.
Protocol B: Determination of pKa (Spectrophotometric)
Objective: Determine the pKa of the bridgehead nitrogen.
-
Preparation: Prepare a 50
M stock solution of the compound in a mixed buffer system (citrate-phosphate-borate) ranging from pH 2.0 to 10.0. -
Measurement: Record UV-Vis spectra (200–400 nm) at each pH step (0.5 unit intervals).
-
Analysis:
-
Identify the
shift between the protonated and neutral species. -
Plot Absorbance vs. pH at the wavelength of maximum change.
-
Fit data to the Henderson-Hasselbalch equation to extract pKa.
-
Note: Expect ~3.6 for pyrazine core and ~5.6 for pyridine core.
-
Decision Logic for Scaffold Selection
Use this logic flow to decide which scaffold fits your program needs.
Figure 2: Strategic decision tree for scaffold selection based on solubility and metabolic liability.
References
-
Goel, R., et al. (2016). "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy." Current Topics in Medicinal Chemistry. Link
-
Bagdi, A. K., et al. (2023). "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity."[3][4][7][8] RSC Advances. Link
-
Linton, S. D., et al. (2011). "Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO)." Journal of Medicinal Chemistry. Link
-
UCL Discovery. "The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase." (Contains pKa data). Link
-
ChemicalBook. "Imidazo[1,2-a]pyrazine Properties and Synthesis." Link
Sources
- 1. Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3 [m.chemicalbook.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Oncology Guide: Evaluating 5-Chloroimidazo[1,2-A]pyrazine Against Established Anticancer Agents
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatments. A significant challenge in oncology is the development of drug resistance to conventional chemotherapies and the adverse side effects that impact patient quality of life. In this context, nitrogen-containing heterocyclic compounds have emerged as a promising class of therapeutic agents due to their diverse pharmacological activities. Among these, the imidazo[1,2-a]pyrazine scaffold has garnered considerable attention for its potential as a potent anticancer agent.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway, and the disruption of microtubule dynamics.[1][3]
This guide provides a comprehensive comparative analysis of a specific, yet under-investigated derivative, 5-Chloroimidazo[1,2-A]pyrazine. Due to the limited direct experimental data on this particular compound, this analysis will leverage data from structurally similar imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs. The objective is to present a scientifically grounded hypothesis of its potential efficacy and mechanism of action, and to provide a detailed experimental framework for its validation against established anticancer drugs: Alpelisib (a PI3K inhibitor), Paclitaxel (a tubulin stabilizer), and Doxorubicin (a topoisomerase inhibitor and cytotoxic antibiotic).
This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the rationale and methodologies for evaluating this promising new chemical entity.
Chemical & Mechanistic Overview
5-Chloroimidazo[1,2-A]pyrazine: A Profile
5-Chloroimidazo[1,2-A]pyrazine is a halogenated derivative of the imidazo[1,2-a]pyrazine core. The introduction of a chlorine atom at the 5-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its biological activity, including cell permeability, target binding affinity, and metabolic stability. While direct anticancer studies on this specific molecule are not extensively reported in the current literature, the broader family of imidazo[1,2-a]pyrazines and related imidazo[1,2-a]pyridines have shown potent antiproliferative effects across a range of cancer cell lines.[1][3]
The central hypothesis is that 5-Chloroimidazo[1,2-A]pyrazine will exhibit anticancer activity through one or more of the mechanisms associated with its parent scaffold, namely the inhibition of the PI3K/AKT signaling pathway or the disruption of microtubule polymerization.
Established Anticancer Drugs for Comparison
To provide a robust benchmark for the potential of 5-Chloroimidazo[1,2-A]pyrazine, three clinically relevant anticancer drugs with distinct mechanisms of action have been selected:
-
Alpelisib (Piqray®): An orally bioavailable, alpha-specific PI3K inhibitor.[4][5][6] It is FDA-approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer.[6][7] Its mechanism centers on the direct inhibition of the p110α subunit of PI3K, which blocks the downstream signaling cascade responsible for cell growth and proliferation.[8]
-
Paclitaxel (Taxol®): A member of the taxane family of chemotherapy agents, Paclitaxel is a widely used mitotic inhibitor. Its primary mechanism of action is the stabilization of microtubules by preventing their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.
-
Doxorubicin: An anthracycline antibiotic with potent cytotoxic effects. Doxorubicin has a multi-faceted mechanism of action, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage and induction of apoptosis.
Comparative Analysis of Anticancer Activity: A Data-Driven Hypothesis
While awaiting direct experimental results for 5-Chloroimidazo[1,2-A]pyrazine, a comparative analysis can be initiated based on published data for analogous compounds. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various imidazo[1,2-a]pyrazine/pyridine derivatives and the selected standard anticancer drugs against a panel of human cancer cell lines.
Table 1: Reported IC50 Values of Imidazo[1,2-a]pyrazine/pyridine Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Imidazo[1,2-a]pyridine 6 | A375 | Melanoma | 9.7 - 44.6 | [3] |
| Imidazo[1,2-a]pyridine 5b | HCT-116 | Colon | 3.5 - 61.1 | [3] |
| Imidazo[1,2-a]pyrazine 10b | HepG2 | Liver | 18 | [1] |
| Imidazo[1,2-a]pyrazine 10b | MCF-7 | Breast | 21 | [1] |
| Imidazo[1,2-a]pyrazine 10b | A375 | Melanoma | 16 | [1] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 | Breast | 45 | |
| Diarylurea Imidazo[1,2-a]pyrazine 18i | A375P | Melanoma | < 0.06 |
Table 2: Reported IC50 Values of Standard Anticancer Drugs in Human Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Alpelisib | - | PIK3CA-mutant | 0.0046 (nM) | [5] |
| Paclitaxel | Various | Various | 0.0025 - 0.0075 | |
| Paclitaxel | MDA-MB-231 | Breast | ~0.005 | |
| Doxorubicin | MCF-7 | Breast | ~1.0 - 8.64 | |
| Doxorubicin | OVCAR-3-DR | Ovarian | 1.5 |
Interpretation and Forward Look:
The data for imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives reveal a broad range of anticancer activity, with some compounds exhibiting potent, sub-micromolar efficacy. This suggests that the core scaffold is a viable starting point for the development of effective anticancer agents. The variation in IC50 values across different derivatives and cell lines highlights the importance of structure-activity relationship (SAR) studies. The introduction of a chloro- group in the 5-position of the pyrazine ring in 5-Chloroimidazo[1,2-A]pyrazine could potentially enhance its activity compared to the unsubstituted parent compound, a hypothesis that warrants experimental verification.
Proposed Mechanisms of Action & Validating Experiments
Based on the literature for the broader class of imidazo[1,2-a]pyrazines, two primary mechanisms of action are proposed for 5-Chloroimidazo[1,2-A]pyrazine. The following sections outline these mechanisms and the corresponding experimental protocols to validate them.
Hypothesized Mechanism 1: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Several studies have implicated imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/AKT/mTOR pathway.[3] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Caption: Hypothesized PI3K/AKT/mTOR pathway inhibition.
Experimental Validation: Western Blot Analysis of Key Pathway Proteins
To investigate the effect of 5-Chloroimidazo[1,2-A]pyrazine on the PI3K/AKT/mTOR pathway, a Western blot analysis of key phosphorylated proteins would be conducted.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A375) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 5-Chloroimidazo[1,2-A]pyrazine, Alpelisib (as a positive control), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT and mTOR in cells treated with 5-Chloroimidazo[1,2-A]pyrazine would support its role as a PI3K/AKT/mTOR pathway inhibitor.
Hypothesized Mechanism 2: Disruption of Microtubule Dynamics
Certain imidazo[1,2-a]pyrazine derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized disruption of microtubule dynamics.
Experimental Validation: Cell Cycle Analysis by Flow Cytometry
A hallmark of microtubule-targeting agents is their ability to induce cell cycle arrest at the G2/M phase. This can be quantified using flow cytometry.
-
Protocol:
-
Treat cancer cells with 5-Chloroimidazo[1,2-A]pyrazine, Paclitaxel (as a positive control), and a vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Expected Outcome: A significant increase in the percentage of cells in the G2/M phase of the cell cycle following treatment with 5-Chloroimidazo[1,2-A]pyrazine would indicate an effect on microtubule dynamics.
Comprehensive Experimental Protocols
To facilitate the direct comparison of 5-Chloroimidazo[1,2-A]pyrazine with established drugs, a standardized set of experimental protocols is essential.
Synthesis of 5-Chloroimidazo[1,2-A]pyrazine
The synthesis of 5-Chloroimidazo[1,2-A]pyrazine can be achieved through a two-step process: the chlorination of 2-aminopyrazine to form 2-amino-5-chloropyrazine, followed by a cyclization reaction to form the imidazo[1,2-a]pyrazine ring.
Sources
- 1. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 7. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
